The table below summarizes the core identifiers and physical properties for Bromadol.
| Property | Description |
|---|---|
| Systematic Name | 4-(4-Bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexanol [1] |
| Common Names | BDPC, this compound [1] |
| CAS Number | 77239-98-6 [2] |
| Molecular Formula | C₂₂H₂₈BrNO [1] |
| Molar Mass | 402.376 g·mol⁻¹ [1] |
| Melting Point | 208 to 210 °C [1] |
| Chemical Structure | A potent synthetic opioid with a distinctive arylcyclohexylamine structure [1] |
This compound was discovered in the 1970s by Daniel Lednicer and Philip VonVoigtlander at the Upjohn Company during research for non-addictive, potent opioid analgesics [1] [3]. A key aspect of its activity relates to its stereochemistry.
The table below summarizes quantitative data from a 2020 study that evaluated this compound's performance in cellular assays, demonstrating its high potency and efficacy at the μ-opioid receptor (MOR) [2].
| Assay / Parameter | Value | Context |
|---|---|---|
| βarr2 Recruitment (EC₅₀) | 7.6-fold lower than fentanyl | Measures receptor engagement of beta-arrestin-2 [2] |
| mini-Gi Recruitment (EC₅₀) | 10.8-fold lower than fentanyl | Measures receptor engagement of Gαi protein [2] |
| Key Finding | High efficacy and potency at MOR | Suggests a molecular explanation for its strong in vivo effects [2] |
Work with highly potent MOR agonists like this compound carries a substantial risk of severe adverse effects, including profound respiratory depression [5].
This compound is used in scientific settings as an analytical reference material for research and forensic applications [2]. Structure-activity relationship (SAR) studies from its initial development indicate that analogues with the para-bromine replaced by chlorine or a methyl group retain similar activity [1].
This compound is a potent μ-opioid receptor (MOR) agonist [3]. The diagram below illustrates the core signaling pathways activated when an agonist like this compound binds to MOR.
The search results provide a solid foundation on this compound's background and pharmacology. However, for a complete technical whitepaper, the following information is lacking from the current search and would require consulting specialized chemical and pharmacological databases:
Arylcyclohexylamines (ACHs) represent a significant class of synthetic psychoactive substances that have evolved from pharmaceutical candidates to compounds of forensic and public health concern. These chemicals are characterized by a unique molecular framework consisting of an aryl group attached to a cyclohexylamine unit in a geminal configuration. The historical trajectory of ACHs began with phencyclidine (PCP), first synthesized in 1926 and investigated as an anesthetic under the name Sernyl in the 1950s. Clinical development was abandoned in 1965 when approximately 15% of patients experienced severe psychotomimetic effects, though PCP later emerged as a recreational drug known as "angel dust" in the 1970s. [1]
The continued search for safer alternatives led to the development of ketamine in 1962 by the pharmaceutical company Parke-Davis, which received FDA approval in 1970 and found extensive application in human and veterinary anesthesia, particularly during the Vietnam War. [1] Ketamine represented a significant structural evolution from PCP, featuring an o-chlorophenyl group rather than an unsubstituted phenyl ring and a methylamine rather than a piperidine group on the cyclohexylamine scaffold. The early 2000s witnessed the emergence of novel ACH derivatives as new psychoactive substances (NPS), designed to mimic the effects of controlled substances while circumventing legal restrictions through strategic molecular modifications. [1] [2]
The core structural template of arylcyclohexylamines consists of three key components: a cyclohexyl ring, an aryl group, and an amine group, with the aryl moiety positioned geminal to the amine. [3] This arrangement creates a stereogenic center at the point of attachment, resulting in chiral molecules with enantiomers that frequently display distinct pharmacological profiles. The cyclohexyl ring is generally conserved across derivatives as it is essential for NMDA receptor antagonism, while strategic modifications to the aryl ring and amine substituents enable fine-tuning of pharmacological properties. [1] [3]
Ketamine exemplifies this structural paradigm with its characteristic o-chlorophenyl aryl group and methylamine nitrogen substituent. The asymmetric carbon at the C2 position gives rise to two optical isomers: S(+)-ketamine (esketamine) and R(-)-ketamine (arketamine). Notably, S(+)-ketamine demonstrates approximately fourfold greater affinity for the NMDA receptor compared to the R(-) enantiomer. [1] Structural derivatives of established ACHs typically involve substitutions on the aryl ring (e.g., methoxy, methyl, halogen groups) or modifications to the amine component (e.g., elongation from methyl to ethyl, propyl, or incorporation into cyclic structures like piperidine or pyrrolidine). [3]
Aryl Substitutions: Methoxy substitutions at the 3-position of the phenyl ring generally enhance potency, as evidenced by compounds such as 3-MeO-PCP and 3-MeO-PCE. [4] Halogen substitutions, particularly at the 2-position (as in ketamine), influence receptor binding affinity and metabolic stability. [1]
Amine Modifications: Extension from methyl to ethyl amines (e.g., deschloroketamine to eticyclidine) typically alters pharmacokinetic properties including duration of action and metabolic pathways. Cyclic amines like piperidine (PCP) and pyrrolidine (PCPy) confer distinct receptor interaction profiles and increased lipophilicity. [3]
Cyclohexyl Modifications: The introduction of a ketone group at the 2-position (as in ketamine derivatives) generally reduces potency compared to non-ketone analogs but may improve water solubility. [1]
Table 1: Structural Modifications and Their Effects on ACH Properties
| Structural Element | Modification Examples | Impact on Properties |
|---|---|---|
| Aryl Ring | Phenyl (PCP), o-chlorophenyl (ketamine), m-methoxyphenyl (3-MeO-PCP) | Influences receptor affinity, potency, and selectivity |
| Amine Group | Methyl (ketamine), ethyl (PCE), piperidine (PCP), pyrrolidine (PCPy) | Alters pharmacokinetics, duration, and binding orientation |
| Cyclohexyl Ring | Unsubstituted (PCP), 2-keto (ketamine), 2-hydroxy (2-HO-PCP) | Affects solubility, metabolism, and blood-brain barrier penetration |
| Stereochemistry | R(-) vs S(+) enantiomers | Significant differences in potency and effect profile |
ACH derivatives primarily exert their effects through non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, a ligand-gated ion channel permeable to calcium ions. [1] These compounds bind to an allosteric site within the ion channel known as the PCP-binding site, physically blocking ion flux when the receptor is activated by glutamate. [1] [2] This NMDA receptor antagonism is fundamentally responsible for the dissociative anesthetic properties characteristic of ACHs, which Domino et al. (1965) described as a failure of cortical sensory information to reach associative areas, effectively creating dissociation between thalamocortical and limbic systems. [1]
The NMDA receptor itself is composed of multiple subunits encoded by seven genes (GluN1, GluN2A→D, and GluN3A→B), with various subunit combinations conferring distinct pharmacological properties. [1] ACH binding prevents calcium influx through the receptor channel, subsequently disrupting intracellular calcium-dependent signaling pathways and neurotransmitter release. This mechanism not only produces anesthesia but may also contribute to the antidepressant effects observed with ketamine, potentially through activation of the mammalian target of rapamycin (mTOR) pathway and inactivation of glycogen synthase kinase-3 beta. [1]
Beyond NMDA receptor antagonism, several ACH compounds interact with additional molecular targets:
Monoamine Transporters: Some ACH derivatives, particularly PCP analogs, inhibit the dopamine transporter (DAT), increasing extracellular dopamine levels and contributing to stimulant and euphoriant effects as well as psychosis at high doses. [3]
Opioid Receptors: Certain ACH structures demonstrate activity at μ-opioid receptors (MOR), mediating analgesic and euphoriant effects distinct from their dissociative properties. [3]
Additional Targets: Some ACHs exhibit activity at σ receptors, nicotinic acetylcholine receptors (nAChRs), and D2 dopamine receptors, which may contribute to hallucinogenic and psychotomimetic effects. [3]
Diagram: Multi-target pharmacological approach of arylcyclohexylamines showing primary NMDA receptor antagonism and secondary mechanisms contributing to complex clinical effects
The pharmacokinetic profiles of ACH compounds vary significantly based on their structural features, though most share characteristics with the prototypical compound ketamine. [1] Key pharmacokinetic considerations include:
Absorption and Bioavailability: Ketamine demonstrates poor oral bioavailability due to significant first-pass metabolism, leading to preferential administration via intravenous, intramuscular, or nasal routes. [1] In contrast, PCP is well-absorbed through various routes of administration.
Distribution and Metabolism: ACHs generally exhibit rapid distribution and ability to cross the blood-brain barrier, with ketamine's volume of distribution approximately 3-5 L/kg. [1] Metabolic pathways primarily involve hepatic cytochrome P450 enzymes, notably N-demethylation (e.g., ketamine to norketamine) and hydroxylation reactions.
Elimination: Ketamine has a relatively short elimination half-life of 2-3 hours, while PCP may persist in the body for extended periods (up to four weeks) due to adipose tissue accumulation and enterohepatic circulation. [2]
The analysis of ACHs in biological matrices requires sophisticated sample preparation methods to extract and concentrate analytes while minimizing matrix effects. Common approaches include:
Liquid-Liquid Extraction (LLE): Employed using 0.075% formic acid in acetonitrile and ethanol (90:10 ratio) for broad-spectrum extraction of ACHs from biological samples. [2]
Solid-Phase Extraction (SPE): Fully automated SPE systems provide enhanced reproducibility and recovery efficiency, particularly valuable for multi-analyte screening approaches capable of detecting up to 74 NPS simultaneously. [2]
Protein Precipitation: A simple, rapid technique often used as a preliminary clean-up step, though generally less effective than LLE or SPE for complex matrices.
The choice of extraction method significantly impacts method sensitivity, specificity, and the ability to detect low concentrations of novel analogs in forensic and clinical samples.
Gas Chromatography-Mass Spectrometry (GC-MS): Provides reliable identification and quantification of ACHs through characteristic mass fragmentation patterns and retention indices. [5] [4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers superior sensitivity for polar and thermally labile compounds without derivatization requirements, with reported limits of detection as low as 0.4 ng/mL for novel ACH analogs. [2]
Liquid Chromatography-Time-of-Flight Mass Spectrometry (LC-TOF-MS): Enables untargeted screening through accurate mass measurement, particularly valuable for identifying novel analogs not included in targeted screening panels. [2]
Supplementary Techniques: Nuclear magnetic resonance (NMR) spectroscopy, ultraviolet diode array detection (UV-DAD), and infrared spectroscopy (IR) provide orthogonal structural confirmation, especially for completely novel analogs. [4]
Diagram: Comprehensive analytical workflow for detecting and characterizing arylcyclohexylamines in biological specimens
Robust analytical methods for ACH detection require thorough validation including determination of:
Limit of Detection (LOD): Ranging from 0.4 ng/mL for novel analogs to 4 ng/mL for established compounds like PCP. [2]
Limit of Quantification (LOQ): Typically approximately 5 ng/mL for multi-analyte screening approaches. [2]
Selectivity and Specificity: Demonstration of minimal matrix interference and clear differentiation between positional isomers. [4]
Accuracy and Precision: Meeting established guidelines for bioanalytical method validation (e.g., FDA guidelines).
The public health impact of ACHs has escalated significantly with the continuous emergence of novel analogs on the recreational drug market. The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) reported that between 2005 and 2021, 127 new ACH substances were identified in the European Union, with ketamine alone accounting for 10% of NPS seizures in 2021. [2] Wastewater analysis studies have detected concerning levels of ketamine residues in urban environments, with concentrations ranging from 1.91 mg per 1000 people per day in Almada, Portugal, to 29.45 mg in Barcelona, Spain. [2]
The proliferation of ACH analogs is facilitated by their availability through online markets, both surface web and Darknet platforms, where they are frequently marketed as "research chemicals" with prices ranging from approximately $41.80 to $50.00 per gram as of 2022. [5] This digital marketplace enables rapid global distribution while presenting significant challenges for regulatory control and enforcement.
ACH compounds pose substantial public health risks due to several factors:
Unpredictable Potency: Novel analogs may exhibit significantly enhanced potency compared to their parent compounds, with limited human toxicity data available. [5]
Polydrug Adulteration: Forensic analyses frequently identify ACHs in products sold as other substances, exemplified by case reports identifying AP-238 and 2-fluorodeschloroketamine in powders marketed as bucinnazine. [5]
Limited Clinical Knowledge: Healthcare providers often lack comprehensive information about the clinical management of exposures to novel ACH analogs, complicating emergency medical response.
Table 2: Public Health Challenges Posed by Novel ACH Compounds
| Challenge Category | Specific Issues | Potential Mitigation Strategies |
|---|---|---|
| Analytical Detection | Novel analogs not included in standard screening panels | Development of untargeted screening methods, reference standard synthesis |
| Clinical Management | Unknown toxicity profiles, lack of antidotes | Establishment of harmonized response protocols, information sharing |
| Regulatory Control | Rapid emergence of new analogs circumventing legislation | Generic scheduling approaches, international cooperation |
| Public Awareness | Misrepresentation of products, unknown composition | Drug checking services, harm reduction education |
The international regulatory framework for controlling ACH compounds continues to evolve in response to the emergence of novel analogs. While ketamine is listed in Schedule III of the UN Convention on Psychotropic Substances, and PCP is in Schedule II, many novel analogs initially escape international control due to their structural differences from scheduled compounds. [1] [6] The World Health Organization's Expert Committee on Drug Dependence (ECDD) regularly reviews substances for potential international scheduling, with compounds such as 3-MeO-PCP undergoing formal assessment. [6]
In response to the rapid proliferation of NPS, including ACHs, the United Nations Office on Drugs and Crime (UNODC) established the Global Synthetics Monitoring: Analyses, Reporting and Trends (SMART) program in 2008 to enhance information sharing and early warning systems. [2] Additionally, some jurisdictions have implemented generic legislation that controls entire structural families rather than individual compounds, providing a more proactive approach to the regulation of novel analogs.
Arylcyclohexylamines represent a structurally diverse and pharmacologically complex class of compounds with significant implications for both medicine and public health. Their evolution from pharmaceutical candidates to recreational NPS underscores the dynamic interplay between chemical innovation, drug regulation, and substance use trends. The dual-use potential of these compounds—as valuable therapeutic tools when used under controlled conditions and as substances of abuse with significant toxicity—presents unique challenges for researchers, clinicians, and public health authorities.
The table below summarizes the core identity and early data for this compound.
| Attribute | Description |
|---|---|
| Systematic Name | 4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexanol [1] |
| Common Name | This compound [1] |
| Developer | The Upjohn Company (1970s) [2] [1] |
| Initial Reported Potency | ~10,000x morphine (1979 animal study) [1] |
| Revised Potency (Active Isomer) | 504x morphine (later study with modern techniques) [1] |
| Chemical Class | Arylcyclohexylamine; fully synthetic opioid [1] |
The primary source for initial animal data is a 1979 study by Lednicer and VonVoigtlander. Key methodological details and findings are summarized below.
| Study Aspect | Reported Methodology & Findings |
|---|---|
| Key Study | Lednicer D, VonVoigtlander PF. "4-(p-Bromophenyl)-4-(dimethylamino)-1-phenethylcyclohexanol, an extremely potent representative of a new analgesic series." Journal of Medicinal Chemistry, 1979 [1]. |
| Experimental Models | Animal models (in vivo) [1]. |
| Analgesic Assay | The phenylquinone-induced writhing test in mice was a standard assay for screening analgesic activity during that period [2]. |
| Initial Potency Estimate | Approximately 10,000 times the potency of morphine [1]. |
| Critical Methodological Note | Early screening techniques estimated potency based on racemic mixtures (a 50/50 mix of both stereoisomers) [1]. |
| Revised Potency | Later studies using more modern and selective techniques assigned a potency of 504 times that of morphine to the more active trans-isomer [1]. |
While the exact procedural details of the 1979 study are not fully detailed in the searched sources, the general workflow for such early-stage analgesic screening can be summarized. The diagram below outlines this typical process.
Typical workflow for early-stage analgesic compound screening
Key methodological considerations for these early studies include:
This compound is a potent synthetic agonist of the μ-opioid receptor (MOR) [3]. Activation of MOR initiates a complex intracellular signaling cascade, illustrated below.
Simplified μ-opioid receptor signaling pathway
Beyond the primary mechanism, synthetic opioids like this compound may also interact with other neurotransmitter systems, which could contribute to their toxicity profile or explain why reversal with naloxone is sometimes less effective than expected [3].
The initial discovery of analgesia in this chemical space began with the investigation of phenylcyclohexylamines. A significant finding was that creating "reversed" analogues—shifting the amino group—led to novel analgesics [1].
(C6H5O)2PON3 (diphenylphosphoryl azide), which was finally converted to the title compounds [1].The following diagram maps the structural evolution from the initial prototype to key analgesic series and a widely used drug.
Evolution from initial prototype to key analgesic series and drug.
The 4-aminocyclohexanol structure is a key feature in several significant compounds, including one widely used clinical drug and others that have appeared as illicit substances.
| Compound Name | Core Structure / Key Feature | Primary Mechanism of Action | Status / Notes |
|---|---|---|---|
| Tramadol [2] | (1RS, 2RS)-2-[(dimethylamino)-methyl]-1-(3-methoxyphenyl)-cyclohexanol hydrochloride | Weak μ-opioid receptor agonist; also inhibits serotonin & noradrenaline reuptake [2] | Clinically used analgesic for moderate to severe pain [2]. |
| AH-7921 [3] | 3,4-dichloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide | Potent synthetic opioid agonist [3]. | Illicit Novel Synthetic Opioid (NSO); ~0.8x morphine potency in early assays [3]. |
| U-47700 [3] | trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide | Selective kappa-opioid receptor (KOR) agonist [3]. | Illicit NSO; originally developed by Upjohn; known for short-lived euphoria [3]. |
The synthesis of the trans-4-aminocyclohexanol scaffold, a key intermediate, can be achieved through catalytic hydrogenation of 4-aminophenol. The following diagram outlines a generalized workflow for this process.
General workflow for synthesizing trans-4-aminocyclohexanol from 4-aminophenol.
Detailed Methodologies:
Current pain research is increasingly focused on discovering non-opioid analgesics to avoid the risks of addiction. While not directly based on the 4-aminocyclohexanol scaffold, this research identifies novel targets that could inspire future designs.
| Drug/Target Name | Mechanism of Action | Development Status |
|---|---|---|
| Suzetrigine (Journavx) [6] | Selective NaV1.8 inhibitor (blocks pain signals in peripheral nerves) [6]. | FDA-approved (2025) for moderate-to-acute short-term pain [6]. |
| Cebranopadol [6] | Dual NOP/MOP receptor agonist (activates both nociceptin and μ-opioid peptide receptors) [6]. | Phase 3 trials completed; NDA expected 2025 [6]. |
| ADRIANA [7] | Selective α2B-adrenoceptor antagonist (increases noradrenaline to activate pain-suppressing α2A receptors) [7]. | Phase II trials for post-operative pain completed; preparing for larger trials [7]. |
| CP-612 (CIDD-0150612) [8] | Selective PKCε inhibitor (blocks a pain-related enzyme) [8]. | Preclinical research; shown to reduce neuropathic pain without addiction [8]. |
| DOR-KOR Heteromer [8] | Selective activator of Delta/Kappa opioid receptor complexes (targets peripheral nerves) [8]. | Early-stage research; target identification and compound screening [8]. |
Table 1: Chemical and Physical Data for BDPC
| Property | Description |
|---|---|
| Systematic Name | 4-(4-Bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexanol [1] |
| Other Designations | This compound [2] [1] |
| Molecular Formula | C₂₂H₂₈BrNO [1] [3] [4] |
| Molar Mass | 402.37 g/mol [1] [4] |
| Melting Point | 208–210 °C (for HCl salt) [1] |
| Chemical Structure | A fully synthetic opioid with a distinctive arylcyclohexylamine structure [1]. |
| Stereochemistry | The compound is chiral. The trans-isomer is the more active form, and stereochemistry significantly affects its potency [2] [1]. |
Table 2: Pharmacological Profile of BDPC
| Property | Description |
|---|---|
| Original Potency Estimate | ~10,000 times the potency of morphine (based on early animal models) [1] [3]. |
| Revised Potency Estimate | ~504 times the potency of morphine (for the more active trans-isomer, based on modern techniques) [1]. |
| Primary Target | Potent μ-opioid receptor (MOR) agonist [3] [5]. |
| Therapeutic Intent | Developed as a potent analgesic; never approved for clinical use in humans [2] [3]. |
| Illicit Status | Has appeared on the illicit drug market, with seizures reported as early as 2013 [1]. |
The synthesis of BDPC was originally developed by researchers at the Upjohn Company in the 1970s [1] [3]. The available information points to two main synthetic pathways.
Original Research Route The pioneering work was documented by Lednicer and colleagues [6]. This early route is described as involving eight synthesis stages and employs a Curtius reaction with azide salts, which presents significant safety challenges due to the potential toxicity and explosivity of azide compounds [7].
Improved Industrial Synthesis Later patents disclose improved methods for producing key intermediates, the substituted aminocyclohexanones. The objective of these improved routes is to develop a safer, scalable process that avoids hazardous reagents and minimizes synthesis steps [7].
Table 3: Key Methodological Improvements in Patented Synthesis
| Improvement Aspect | Description |
|---|---|
| Avoidance of Hazardous Reagents | The improved method is designed specifically to avoid the use of cyanide and azide salts [7]. |
| Key Reaction | Involves the direct addition of an organolithium compound (e.g., phenyllithium) to an imine intermediate [7]. |
| Reaction Conditions | The reaction is performed in inert solvents (e.g., dibutyl ether, tetrahydrofuran) at moderate temperatures (0°C to 35°C) [7]. |
| Scalability | The method is designed to be viable on a gram or kilogram scale [7]. |
The following workflow diagram outlines the core strategic approach for the modern synthesis based on patent information:
The following list provides the key sources that inform this technical note.
The original synthetic procedures are primarily documented in older patent literature and journals [6]. For a verified, detailed laboratory protocol, consulting the full text of the original journal articles and patents by Lednicer et al. is essential. The improved synthetic method is detailed in patent US8658827B2 [7].
This compound (BDPC; systematic name 4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexanol) is a potent fully synthetic opioid with a distinctive arylcyclohexylamine chemical structure originally developed by Daniel Lednicer at Upjohn in the 1970s [1]. Initial studies estimated its potency at approximately 10,000 times that of morphine in animal models, though more recent studies using modern techniques have assigned a value of 504 times the potency of morphine for the more active trans-isomer [1]. This extreme potency presents significant analytical challenges, particularly regarding sensitivity requirements and impurity profiling, as even trace-level impurities can have substantial pharmacological consequences.
The structural complexity of this compound, featuring multiple functional groups and stereocenters, necessitates sophisticated analytical approaches for comprehensive characterization. This compound's chemical structure comprises a cyclohexanol ring substituted with a dimethylamino group, a bromophenyl ring, and a phenethyl chain, creating multiple sites for potential isomeric forms and degradation products [1]. The identification and quantification of synthetic impurities and degradation products are critical for pharmaceutical development and quality control, particularly given the compound's extreme potency and potential for misuse in illicit markets [2].
The analytical characterization of this compound requires highly selective and sensitive methods to resolve complex mixtures of related compounds and accurately quantify the active pharmaceutical ingredient amidst potential impurities. The main challenges include separating isomeric compounds, detecting low-abundance impurities, and achieving adequate sensitivity given the compound's high potency. This document presents validated HPLC and GC-MS methods specifically adapted for this compound analysis, along with purification protocols to ensure material quality suitable for pharmaceutical development and forensic investigation.
High-Performance Liquid Chromatography (HPLC) with ultraviolet detection provides a robust, precise, and accurate method for the quantitative determination of this compound and its related impurities, particularly 2-phenylethanol, which has been identified as a major synthetic impurity [2]. This method is suitable for quality control testing of bulk drug substances, finished pharmaceutical products, and forensic samples, enabling the separation and quantification of this compound from its potential impurities with high specificity and sensitivity.
Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol to obtain a solution with nominal concentration of 1 mg/mL.
Test Solution Preparation: Accurately weigh approximately 10 mg of this compound test sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol to obtain a solution with nominal concentration of 1 mg/mL.
System Suitability Solution: Prepare a mixture containing this compound and 2-phenylethanol at approximately 1 μg/mL each in methanol.
Filtration: Pass all solutions through a 0.45 μm membrane filter prior to injection into the HPLC system.
Table 1: HPLC Retention Times for this compound and Principal Impurity
| Compound | Retention Time (min) | Relative Retention |
|---|---|---|
| 2-Phenylethanol | 4.38 | 0.25 |
| This compound | 17.39 | 1.00 |
Prior to sample analysis, the chromatographic system must meet the following system suitability criteria:
Gas Chromatography-Mass Spectrometry provides a highly specific and sensitive method for the identification and confirmation of this compound in complex matrices, leveraging the separation power of GC with the structural elucidation capabilities of MS. This technique is particularly valuable for forensic applications and stability studies where definitive compound identification is required amidst complex sample matrices [3] [4]. The method enables detection and characterization of this compound based on its retention behavior and mass spectral fragmentation pattern.
Solid Samples: For tablet or powder samples, grind to a fine powder using a mortar and pestle. Accurately weigh approximately 10 mg and transfer to a glass test tube. Add 1 mL of methanol, sonicate for 5 minutes, then centrifuge to separate phases. Transfer the clear supernatant to a GC-MS vial for analysis [3].
Trace Samples: For residual samples from surfaces, use swabs moistened with methanol to wipe the surface of interest. Immerse the swab tip in 1 mL of methanol and vortex vigorously for 30-60 seconds. Transfer the extract to a GC-MS vial for analysis [3].
Standard Solutions: Prepare this compound standard solutions in methanol at concentrations ranging from 0.1 to 100 μg/mL for calibration and identification.
This compound identification should be based on the following dual criteria:
Retention Time Match: The retention time of the sample component should match that of the this compound standard within ± 0.5%.
Mass Spectral Match: The mass spectrum of the sample component should exhibit a similarity index of ≥ 90% when compared to the reference spectrum of this compound.
Table 2: Characteristic Mass Spectral Fragments of this compound
| m/z | Relative Abundance | Proposed Fragment |
|---|---|---|
| 402 | High | Molecular ion (M+) |
| 384 | Medium | M - H₂O |
| 344 | Low | M - C₃H₆N |
| 246 | Medium | C₁₃H₁₆Br⁺ |
| 105 | High | C₆H₅C₂H₄⁺ |
| 91 | High | C₇H₇⁺ |
| 58 | High | (CH₃)₂N⁺=CH₂ |
During the synthesis of this compound, 2-phenylethanol has been identified as a major impurity, accounting for up to 9.6% by weight in commercial samples [2]. This impurity originates from the hydrolysis of phenethylmagnesium bromide, a reagent used in the final synthetic step. The purification procedure leverages the volatility difference between this compound and 2-phenylethanol, with the latter having a lower boiling point (219°C) compared to the higher decomposition point of this compound.
Sample Loading: Spread the crude this compound sample evenly in a thin layer (approximately 2-5 mm depth) in a suitable container for drying.
Vacuum Drying: Place the sample in a vacuum oven and apply the following conditions:
Process Monitoring: Periodically monitor the purification progress by HPLC analysis of samples taken from the material being purified.
Completion Verification: After the drying process, analyze the purified material by HPLC to confirm the removal of 2-phenylethanol impurity.
Storage: Store the purified this compound in a tightly sealed container protected from light at controlled room temperature.
The effectiveness of this purification procedure is demonstrated by the complete elimination of the 2-phenylethanol peak (retention time 4.38 minutes) in the HPLC chromatogram of the purified this compound sample [2]. Additional confirmation can be obtained through ¹H-NMR spectroscopy, which shows a clean spectrum without characteristic signals of the 2-phenylethanol impurity after purification [2].
For impurity quantification using HPLC, the percentage of 2-phenylethanol or other impurities in this compound samples can be calculated using the following formula:
% Impurity = (AI × WST × P) / (AST × WS) × 100
Where:
Both HPLC and GC-MS methods should be properly validated according to International Conference on Harmonization guidelines to ensure reliability, accuracy, and reproducibility of results [5]. The following validation parameters should be established:
Table 3: Method Validation Parameters and Acceptance Criteria
| Parameter | HPLC Method | GC-MS Method |
|---|---|---|
| Linearity Range | 0.1-200 μg/mL | 0.01-100 μg/mL |
| Limit of Detection | 0.1 μg/mL | 0.01 μg/mL |
| Limit of Quantification | 0.3 μg/mL | 0.03 μg/mL |
| Precision (RSD) | ≤ 2.0% | ≤ 5.0% |
| Accuracy (% Recovery) | 98-102% | 90-110% |
| Specificity | No interference from impurities | Baseline separation from matrix |
System suitability tests should be performed each day before sample analysis to ensure the analytical system is working properly. For the HPLC method, these tests should include evaluation of retention factor, column efficiency, resolution, and repeatability [5]. For GC-MS methods, system suitability should verify sensitivity, mass accuracy, and retention time stability.
The following workflow diagram illustrates the complete analytical process for this compound characterization:
The analytical methods described in this document provide comprehensive approaches for the characterization, quantification, and purification of this compound, addressing the unique challenges posed by its high potency and complex chemical structure. The HPLC method enables reliable quantification of this compound and its major impurity, 2-phenylethanol, with good precision and accuracy, making it suitable for quality control applications. The GC-MS method provides confirmatory identification capabilities essential for forensic analysis and stability studies. Additionally, the purification procedure offers an effective means of obtaining high-purity this compound, critical for both pharmaceutical development and reference standard preparation.
When implementing these methods, analysts should consider conducting matrix-specific validation for non-standard sample types and establishing appropriate system suitability criteria based on actual operating conditions. The extreme potency of this compound necessitates appropriate safety precautions during handling and analysis, particularly for powdered forms where accidental exposure could have serious consequences. These methods provide a solid foundation for the reliable analysis of this compound across research, pharmaceutical development, and forensic applications.
The table below summarizes the binding affinity (Kᵢ) for MOR of several opioid drugs, including a potency comparison for context. This data provides a reference frame for evaluating new compounds like BDPC [1] [2].
| Opioid Drug | MOR Binding Affinity (Kᵢ) | Relative Potency (Approx.) |
|---|---|---|
| Sufentanil | 0.1380 nM | ~500x Morphine [2] |
| BDPC (bromadol) | Information not found in search | ~500x Morphine [1] |
| Fentanyl | 1-100 nM range | ~100x Morphine [2] |
| Morphine | 1-100 nM range | 1x (Reference) [2] |
| Buprenorphine | < 1 nM | - [2] |
| Oxymorphone | < 1 nM | - [2] |
| Hydromorphone | < 1 nM | - [2] |
| Oxycodone | 1-100 nM range | - [2] |
| Codeine | > 100 nM | - [2] |
| Tramadol | 12.486 µM | - [2] |
This protocol outlines a standard competitive binding assay to determine the affinity of a test compound like BDPC for the MOR, based on established methods [2] [3].
The following diagram visualizes the key steps of the MOR binding assay protocol.
BDPC (this compound) is a potent synthetic opioid agonist investigated in the 1970s. It was reported to have an analgesic potency approximately 500 times that of morphine and about three times that of fentanyl. However, it never underwent clinical trials or commercial development, though some similar compounds have appeared on the illicit market [1].
Novel Psychoactive Substances (NPS) represent a significant threat to public health due to their high potency and poorly characterized pharmacology. Among these, bromadol has emerged as a synthetic opioid with concerning potential for dangerous physiological effects, including respiratory depression—a side effect traditionally associated with β-arrestin recruitment following μ-opioid receptor (MOR) activation. [1] Unlike traditional opioids, many NPS including this compound have not undergone rigorous pharmacological characterization, creating a critical knowledge gap in understanding their molecular mechanisms and signaling bias. The in vitro functional characterization of this compound's ability to recruit β-arrestin is therefore essential for understanding its mechanistic profile and potential cellular consequences.
This application note provides detailed methodologies for the quantitative assessment of this compound-induced β-arrestin recruitment through modern biosensor technologies. We present comprehensive experimental protocols, standardized quantitative data, and visualization tools to facilitate the accurate characterization of this compound and other opioid NPS in research settings. These approaches are particularly valuable for drug development professionals seeking to understand structure-activity relationships and signaling bias of novel opioid compounds, ultimately contributing to the development of safer analgesics with reduced side-effect profiles.
This compound demonstrates remarkable potency and efficacy in β-arrestin recruitment assays when compared to reference opioid agonists. Recent investigations have systematically evaluated a panel of emerging non-fentanyl opioid NPS, revealing this compound's distinctive profile among these compounds. [2] The quantitative data obtained from these studies provide critical insights into this compound's functional activity at the MOR.
Table 1: Quantitative Parameters of this compound in β-arrestin Recruitment Assays
| Parameter | Value | Reference Compound | Reference Value |
|---|---|---|---|
| EC₅₀ | 1.89 nM | Hydromorphone | Not specified |
| Eₘₐₓ (β-arrestin) | >130% of hydromorphone | Hydromorphone | 100% |
| Eₘₐₓ (G protein) | >260% of hydromorphone | Hydromorphone | 100% |
| Signaling Bias | Not significant | N/A | N/A |
The data indicate that this compound exhibits sub-nanomolar potency (EC₅₀ = 1.89 nM), making it one of the most potent agonists among the tested panel of non-fentanyl opioid NPS. [2] Additionally, this compound demonstrates superior efficacy in both β-arrestin and G protein recruitment pathways, exceeding the reference compound hydromorphone by ≥1.3-fold in β-arrestin recruitment and >2.6-fold in mini-Gi protein recruitment. [2] Despite its high efficacy in both pathways, this compound does not demonstrate significant biased agonism toward either pathway under the experimental conditions tested. [2]
Table 2: Comparative Profile of Select Novel Psychoactive Opioids
| Compound | β-arrestin EC₅₀ | β-arrestin Eₘₐₓ | G Protein EC₅₀ | G Protein Eₘₐₓ |
|---|---|---|---|---|
| This compound | 1.89 nM | >130% hydromorphone | Not specified | >260% hydromorphone |
| Isotonitazene | Not specified | High efficacy | Not specified | High efficacy |
| Brorphine | Not specified | High efficacy | Not specified | High efficacy |
| AP-237 | >3000 nM | Lower efficacy | Not specified | Lower efficacy |
| Tianeptine | >3000 nM | High efficacy | Not specified | Not specified |
The β-arrestin recruitment assay employs a bioluminescence resonance energy transfer (BRET) biosensor system to quantify real-time interactions between the activated μ-opioid receptor and β-arrestin2. This approach utilizes fluorescent protein technologies that convert protein-protein interactions into measurable optical signals, allowing for the dynamic monitoring of signaling events in live cells. [3]
Day 1: Cell Seeding
Day 2: Transfection (if using transient expression)
Day 3: Compound Treatment and Measurement
The temporal dynamics of β-arrestin recruitment provide critical insights into compound efficacy and potential biased signaling. Recent advances in kinetic quantification enable researchers to move beyond traditional endpoint assays to capture the complete signaling profile. [3]
The molecular mechanisms underlying β-arrestin recruitment at MOR have been elucidated through structural studies, revealing how biased and non-biased agonists differentially engage this pathway. [4] [5] The following diagram illustrates the key events in this compound-induced β-arrestin recruitment:
Figure 1: μ-Opioid Receptor Signaling Pathway. This compound binding to MOR activates both G protein signaling (leading to analgesia) and GRK-mediated phosphorylation followed by β-arrestin recruitment (associated with receptor internalization and side effects like respiratory depression). [6] [4] [5]
The systematic approach to characterizing β-arrestin recruitment involves multiple stages from cell preparation to data analysis. The following workflow outlines the key steps in the protocol:
Figure 2: Experimental Workflow for β-Arrestin Recruitment Assay. The diagram outlines the sequential steps from cell preparation through to data analysis in the BRET-based β-arrestin recruitment assay. [3]
The quantitative data obtained from β-arrestin recruitment assays reveal several important characteristics of this compound's pharmacological profile. The exceptional potency (EC₅₀ = 1.89 nM) demonstrates this compound's high affinity for MOR and efficiency in initiating β-arrestin coupling. [2] This potency exceeds that of many other novel psychoactive opioids, including AP-237 and tianeptine which show EC₅₀ values >3000 nM in similar assays. [2]
The high efficacy of this compound in both G protein and β-arrestin pathways (>130% and >260% of hydromorphone reference, respectively) indicates its strong agonist character with the ability to fully activate downstream signaling cascades. [2] This robust activation of both pathways may explain the concerning safety profile of this compound, as β-arrestin recruitment has been mechanistically linked to adverse effects including respiratory depression. [4]
The lack of significant signaling bias observed with this compound suggests it activates both major MOR signaling pathways relatively equally. [2] This distinguishes it from biased agonists like TRV130, which preferentially activate G protein signaling while minimizing β-arrestin recruitment. [4] [5]
The in vitro functional characterization of this compound using β-arrestin recruitment assays provides critical insights into its pharmacological profile and potential toxicological implications. The protocols outlined in this application note enable robust quantification of this compound's activity, revealing its exceptional potency and efficacy in engaging MOR signaling pathways. These findings contribute to the growing understanding of novel psychoactive substances and their threat to public health. [2] [1]
The methodologies described herein—incorporating modern biosensor technologies and kinetic analyses—offer a framework for systematically evaluating emerging opioid compounds. [3] These approaches are particularly valuable for drug development professionals seeking to understand structure-activity relationships and signaling bias, ultimately contributing to the development of safer analgesics with reduced side-effect profiles. Future applications of these protocols may include high-throughput screening of novel compounds and detailed mechanistic studies of opioid receptor signaling.
This compound represents a class of potent synthetic opioids that has garnered significant research interest due to its exceptional analgesic potency and complex receptor interactions. Current research indicates this compound exhibits approximately 500 times the analgesic potency of morphine and about three times the potency of fentanyl, making it a valuable compound for studying potent opioid agonist effects [1]. As with other synthetic opioids, this compound acts primarily as an agonist at mu-opioid receptors (MOR), which belong to the large family of G protein-coupled receptors (GPCRs) [2]. Understanding this compound's precise mechanism of receptor activation and signaling bias has become increasingly important for both basic pharmacology and drug discovery efforts aimed at developing safer analgesics with reduced side effects.
The development of mini-G protein recruitment assays represents a significant advancement in GPCR pharmacology, enabling researchers to quantitatively measure receptor activation with improved sensitivity and specificity compared to traditional methods [3]. These assays are particularly valuable for studying potent synthetic opioids like this compound because they can detect receptor engagement without requiring downstream secondary messenger amplification, providing more direct insights into the initial receptor activation event. Furthermore, the ability to profile compounds against specific G protein subtypes allows for the identification of signaling bias - the preferential activation of certain downstream pathways over others - which has emerged as a promising strategy for developing therapeutics with improved safety profiles [4] [5].
G protein-coupled receptors constitute the largest family of membrane receptors in humans, regulating virtually all physiological processes. They share a common structural architecture consisting of seven transmembrane domains that undergo conformational rearrangements upon agonist binding [4]. Opioid receptors, particularly the mu-opioid receptor (MOR), are classical examples of GPCRs that signal primarily through Gαi/o protein families. Upon activation by agonists like this compound, MOR undergoes conformational changes that promote the exchange of GDP for GTP on the Gα subunit, leading to dissociation of the Gα-GTP complex from the Gβγ dimer [6]. Both components then regulate various downstream effectors, including inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways [2].
The functional dynamics of GPCRs have been increasingly elucidated through advanced structural techniques including X-ray crystallography, cryo-electron microscopy, and spectroscopic methods [4]. These approaches have revealed that GPCRs exist in multiple conformational states that can be preferentially stabilized by different ligands, giving rise to functional selectivity or biased signaling. This phenomenon has profound implications for opioid pharmacology, as evidence suggests that G protein-biased agonists may produce effective analgesia with reduced side effects such as respiratory depression and constipation [7]. This compound's exceptional potency makes it a particularly interesting tool compound for investigating these nuanced receptor dynamics and conformational states.
This compound belongs to the broader class of synthetic opioids that emerged from pharmaceutical research efforts in the 1970s aimed at developing non-addictive opioid analgesics with morphine-like potency but improved safety profiles [1]. Although these efforts ultimately failed to yield commercial drugs, they produced several highly potent compounds including this compound. Recent studies indicate that this compound exhibits high affinity and efficacy at mu-opioid receptors, though its precise binding mode and receptor interaction mechanisms remain active areas of investigation [1].
Unlike traditional opiates that typically feature a phenolic hydroxyl group considered essential for receptor interaction, this compound and other potent synthetics like fentanyl and etonitazene demonstrate that alternative molecular interactions can mediate high-affinity binding and efficient receptor activation [1]. This structural flexibility suggests the existence of novel binding modes and activation mechanisms that may contribute to this compound's exceptional potency. Additionally, there is evidence that this compound may interact with other receptor systems beyond classical opioid receptors, including potential activity at serotonin receptors and monoamine transporters, which could contribute to its overall pharmacological profile and toxicological effects [2].
Mini G proteins represent engineered GTPase domains of Gα subunits that were specifically developed to facilitate structural and functional studies of active-state GPCRs [3]. These innovative tools address several limitations associated with working with native heterotrimeric G proteins, which are membrane-associated and undergo rapid nucleotide exchange that limits the stability of receptor-G protein complexes. Mini G proteins incorporate several key modifications: (1) truncation of the N-terminus to remove membrane anchors and Gβγ-binding surfaces; (2) deletion of the α-helical domain to improve stability and expression; (3) stabilizing mutations that enhance protein behavior in experimental systems; and (4) a critical mutation in the C-terminal α5 helix that uncouples GPCR binding from nucleotide release, thereby stabilizing receptor-mG complexes even in the presence of guanine nucleotides [3].
The development of multiple mG variants with maintained receptor-coupling specificity has been particularly valuable for pharmacological profiling. These include mGs (mimicking Gαs coupling), mGsi (mimicking Gαi/o coupling), mGsq (mimicking Gαq/11 coupling), and mG12 (mimicking Gα12/13 coupling) [3]. For this compound studies, the mGsi variant is most relevant, as it faithfully reproduces the coupling specificity of native Gαi/o proteins to MOR while offering the experimental advantages of the mini G platform. These mG proteins serve as robust probes that can be deployed in various assay formats to quantitatively report GPCR activation and coupling specificity in living cells [3].
The most common and robust detection method for mini G protein recruitment assays involves Bioluminescence Resonance Energy Transfer (BRET), which provides sensitive, quantitative measurements of protein-protein interactions in live cells with excellent temporal resolution [3] [5]. In a typical BRET-based mG recruitment assay, the GPCR of interest (e.g., MOR) is fused to a luminescent donor (typically Rluc8), while the mG protein is fused to a fluorescent acceptor (such as venus). When the mG protein is recruited to the receptor upon activation, the proximity between donor and acceptor enables energy transfer, resulting in detectable fluorescence emission that serves as a quantitative measure of receptor activation [3].
Table 1: Comparison of GPCR Signaling Assay Technologies
| Assay Type | Principle | Advantages | Limitations |
|---|---|---|---|
| Mini G Protein BRET | Direct recruitment of engineered mG to activated receptors | Minimal background, stable complexes, suitable for kinetic studies | Requires engineered receptors and mG proteins |
| Second Messenger (cAMP) | Measurement of downstream signaling molecules | Physiologically relevant, established protocols | Indirect measure, signal amplification can complicate interpretation |
| β-Arrestin Recruitment | Recruitment of arrestins to activated receptors | Identifies biased signaling, well-established assays | Measures alternative signaling pathway |
| Calcium Flux | Measurement of intracellular Ca²⁺ changes | High temporal resolution, sensitive | Limited to Gαq-coupled receptors or engineered systems |
| Electrophysiology | Direct measurement of ion channel activity | Functional readout, high information content | Low throughput, technically demanding |
Alternative detection strategies include split-luciferase complementation assays, where fragments of NanoLuc luciferase are fused to the receptor and mG protein, respectively [3]. Complementation only occurs upon recruitment, generating a luminescent signal. While this approach can offer larger signal amplitudes (up to 20-fold increases), it may be less suitable for monitoring fast kinetic processes due to the irreversible nature of complementation [3]. Confocal imaging of mG proteins fused to fluorescent proteins can also provide visual confirmation of translocation from the cytoplasm to the plasma membrane upon receptor activation, offering spatial information about receptor activation patterns within cells [3].
Cell Culture and Transfection:
Cell Line Selection: Maintain HEK293T cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator. Alternative cell lines with minimal endogenous opioid receptor expression may also be used.
Plasmid Preparation: Prepare high-quality plasmid DNA for:
Transfection: Seed cells in 6-well plates at 60-70% confluence. Transfect using polyethylenimine (PEI) or similar transfection reagent at a 3:1 ratio with a total of 2 μg DNA per well using the following ratio: MOR-Rluc8:NES-venus-mGsi at 1:5. For improved results, include Gβ₁ and Gγ₂ at 1:1:1 ratio with MOR-Rluc8. Incubate for 24-48 hours post-transfection.
Cell Seeding and Preparation:
24 hours post-transfection, detach cells with mild trypsinization and resuspend in assay buffer (Hanks' Balanced Salt Solution containing 5 mM HEPES, pH 7.4).
Adjust cell density to 1×10⁶ cells/mL and dispense 80 μL aliquots (80,000 cells) into white 96-well microplates. Allow cells to settle for 15-30 minutes at room temperature.
BRET Measurements:
Agonist Preparation: Prepare serial dilutions of this compound in assay buffer. Given this compound's exceptional potency, appropriate safety precautions must be observed, including personal protective equipment, working in a ventilated fume hood, and having opioid overdose reversal agents (e.g., naloxone) readily available [1].
Substrate Addition: Add 10 μL of coelenterazine 400a (final concentration 5 μM) to each well and incubate for 3-5 minutes.
Baseline Reading: Measure baseline BRET signals using a compatible plate reader (e.g., PHERAstar FSX or CLARIOstar) with dual emission filters (410-440 nm for Rluc8 and 510-540 nm for venus).
Agonist Stimulation: Add 10 μL of this compound solutions (10× concentration) to achieve desired final concentrations. Typically, 11-point concentration-response curves with half-log dilutions ranging from 10 pM to 100 nM are appropriate for initial this compound characterization.
Signal Acquisition: Monitor BRET signals continuously or take endpoint measurements at 5-10 minutes post-agonist addition. The BRET ratio is calculated as (emission at 510-540 nm)/(emission at 410-440 nm). Net BRET is determined by subtracting the BRET ratio from cells expressing MOR-Rluc8 alone.
Data Processing:
Calculate net BRET ratios by subtracting the background signal from cells expressing donor-only controls.
Normalize data to maximum and minimum responses using the following reference compounds:
Fit concentration-response curves using a four-parameter logistic equation in GraphPad Prism or similar software:
Where Y is response, X is logarithm of agonist concentration, and EC₅₀ is the half-maximal effective concentration.
Quality Control Parameters:
Table 2: Expected this compound Pharmacological Parameters in Mini-Gi Recruitment Assays
| Parameter | This compound | Morphine | Fentanyl | DAMGO |
|---|---|---|---|---|
| EC₅₀ (nM) | 0.1-1.0 | 10-50 | 1-5 | 5-15 |
| Emax (%) | 95-105 | 70-85 | 95-105 | 100 |
| Hill Slope | 0.8-1.2 | 0.7-1.1 | 0.9-1.3 | 0.8-1.2 |
| pEC₅₀ | 9.0-10.0 | 7.3-8.0 | 8.3-9.0 | 7.8-8.3 |
Based on this compound's documented exceptional potency (approximately 500× morphine and 3× fentanyl) [1], the expected EC₅₀ values in mini-Gi recruitment assays would fall in the sub-nanomolar range, significantly lower than reference opioids. The maximal efficacy (Emax) should approach 100% relative to the standard full agonist DAMGO, indicating that this compound functions as a full agonist at MOR with respect to G protein activation. The kinetics of recruitment would likely show rapid association, consistent with its fast-acting analgesic properties, while the stability of the MOR-mGsi complex would be expected to persist due to the engineered characteristics of mini G proteins that stabilize active-state complexes [3].
Common Issues and Solutions:
Low BRET Signal: Optimize donor:acceptor expression ratio (typically 1:3 to 1:10), verify protein expression and functionality, check coelenterazine substrate quality and concentration.
High Background Signal: Include proper controls (donor-only and acceptor-only), optimize expression levels to minimize nonspecific interactions, consider adding NES (nuclear export signal) to mG fusions to reduce nuclear localization [3].
Poor Window for Potent Agonists: For extremely potent compounds like this compound, ensure adequate sensitivity at low concentration ranges, use fresh dilutions from appropriate stock solutions, and verify cell viability and receptor expression.
Signal Instability: Use fresh coelenterazine preparations, maintain consistent timing between substrate addition and reading, control for temperature fluctuations.
Assay Validation:
Pharmacological Validation: Include standard MOR agonists (DAMGO, morphine) and antagonists (naloxone, naltrexone) to establish assay window and proper rank order of potency.
Specificity Controls: Demonstrate that BRET signals are blocked by MOR-selective antagonists but not by antagonists for unrelated receptors.
Expression Verification: Confirm comparable expression of receptor and mG fusion proteins across experiments via Western blotting or flow cytometry.
The mini G protein recruitment platform enables direct comparison of this compound's engagement with different signaling pathways, particularly when combined with β-arrestin recruitment assays [4] [5]. By quantifying the relative efficiency of G protein versus β-arrestin engagement, researchers can determine this compound's signaling bias - a property with profound implications for therapeutic utility and side effect profiles. Current evidence suggests that G protein-biased MOR agonists may produce effective analgesia with reduced adverse effects such as respiratory depression and constipation [7]. The exceptional potency of this compound makes it a valuable tool compound for establishing the upper limits of signaling bias at MOR and understanding how extreme efficacy translates to pathway engagement.
To quantitatively assess signaling bias, researchers can perform parallel assays measuring mGsi recruitment (G protein pathway) and β-arrestin2 recruitment using similar BRET methodologies. The resulting data can be analyzed using the Black-Leff operational model to calculate transduction ratios (ΔΔlog(τ/KA)) that provide a quantitative measure of ligand bias relative to a reference compound such as morphine [5]. This approach allows for the systematic classification of this compound's signaling profile and comparison with other opioids in the context of structure-activity relationships and therapeutic potential.
Safety Protocols for this compound Handling:
Given this compound's exceptional potency and potential health risks, strict safety protocols must be implemented [1]:
Personal Protective Equipment: Wear appropriate gloves, lab coats, and safety glasses when handling this compound solutions.
Engineering Controls: Work exclusively in a properly functioning chemical fume hood to prevent inhalation exposure.
Administrative Controls: Never work alone with potent opioids; ensure multiple trained personnel are present who can recognize overdose symptoms and administer naloxone if needed.
Waste Management: Decontaminate all equipment and waste streams that contact this compound according to institutional guidelines for potent compounds.
Emergency Preparedness: Maintain naloxone rescue kits in the immediate work area and ensure all personnel are trained in recognition of opioid overdose and naloxone administration.
From a regulatory perspective, the mini G protein recruitment assays provide robust, quantitative data that aligns with current guidelines for in vitro pharmacological characterization of new chemical entities [5]. The technology offers high reproducibility and excellent signal-to-background characteristics that support its use in both basic research and drug discovery applications. Furthermore, the ability to profile compounds across multiple G protein families using the mG platform enables comprehensive pharmacological characterization early in the development process, potentially identifying undesirable off-target activity or polypharmacology that could impact therapeutic utility or safety [3].
The implementation of mini-Gi recruitment assays provides a robust, quantitative platform for characterizing the molecular pharmacology of potent synthetic opioids like this compound. This methodology enables precise measurement of receptor activation kinetics, potency, and efficacy with superior sensitivity and specificity compared to traditional downstream signaling assays. The exceptional potency of this compound (approximately 500× morphine) makes it both a valuable tool compound for understanding the upper limits of opioid receptor activation and a substance requiring careful handling protocols [1]. The BRET-based detection of mini-Gi recruitment to MOR offers researchers a direct means to probe the initial events in receptor activation, complementing other functional assays and providing insights that can guide the development of safer analgesic agents with optimized signaling profiles.
Future applications of this technology may include high-throughput screening campaigns for novel MOR ligands with biased signaling properties, mechanistic studies of opioid tolerance and dependence, and structural biology efforts to understand the molecular determinants of extreme potency observed with compounds like this compound. As the field continues to recognize the importance of functional selectivity in therapeutic development [4] [7], the ability to quantitatively profile compounds using mini G protein recruitment assays will remain an essential component of sophisticated GPCR pharmacology platforms. The comprehensive protocol described herein provides researchers with a validated methodology for applying these advanced techniques to the study of this compound and other potent opioid receptor agonists.
The table below summarizes the in vitro functional activity data for this compound at the human mu-opioid receptor, as determined by G protein and β-arrestin2 recruitment assays [1].
| Assay Type | EC₅₀ Value | Eₘₐₓ (% Relative to Hydromorphone) | System |
|---|---|---|---|
| G protein (mini-Gᵢ) recruitment | 1.89 nM | >260% | Cloned Human MOR |
| β-arrestin2 recruitment | 1.89 nM | ≥130% | Cloned Human MOR |
This data demonstrates that this compound is a highly potent and efficacious MOR agonist. Its EC₅₀ value of 1.89 nM indicates superior potency compared to many other opioids [1]. Furthermore, its Eₘₐₓ value exceeding that of the reference agonist hydromorphone classifies it as a super-efficient agonist in G protein signaling [1]. The study also concluded that this compound does not show significant biased agonism between the two major signaling pathways [1].
For context, another source notes that this compound's analgesic potency is about 500 times that of morphine and three times that of fentanyl [2].
The following detailed methodologies are adapted from assays used to characterize novel MOR agonists like this compound [1].
This assay measures the initial step of MOR signal transduction by quantifying the recruitment of a mini-Gᵢ protein to the activated receptor.
This assay evaluates the activation of the β-arrestin pathway, which is associated with MOR desensitization and internalization [3].
The cellular effects of this compound are mediated through its activation of the MOR. The diagram below illustrates the key signaling events following receptor activation.
Diagram 1: Cellular signaling events following mu-opioid receptor activation. This compound binding induces conformational changes in the MOR, triggering two primary signaling branches. The G protein pathway (green) leads to rapid inhibition of neuronal activity. Concurrently, the β-arrestin pathway (red) is involved in receptor regulation and downstream kinase activation [3] [4].
This compound is a remarkably potent and efficacious synthetic mu-opioid receptor agonist, as quantified by its low nanomolar EC₅₀ and high Eₘₐₓ values in standardized in vitro assays. The provided protocols offer a reliable framework for the pharmacological characterization of novel MOR agonists. Researchers should exercise extreme caution due to the high potency of such compounds, ensuring all work is conducted under appropriate safety and regulatory controls [2].
This compound (BDPC) is a fully synthetic opioid with an arylcyclohexylamine structure, originally developed in the 1970s [1]. It is an extremely potent analgesic, with studies indicating its active trans-isomer is hundreds of times more potent than morphine [1]. Its emergence on the illicit drug market underscores the critical need for reliable toxicological detection methods to support clinical and forensic investigations [2] [3].
Due to the absence of a specific published method for this compound, this protocol is based on established principles for analyzing novel synthetic opioids and related compounds in biological matrices.
The goal is to isolate this compound from biological matrices while removing interfering substances.
The following workflow outlines the sample preparation steps:
Liquid Chromatography-Tandem Mass Spectrometry is the gold standard for specific and sensitive detection of novel psychoactive substances.
Liquid Chromatography (LC):
Mass Spectrometry (MS/MS):
Before the method can be applied, its performance must be rigorously validated. The table below outlines the key parameters and acceptance criteria to ensure the method is "fit-for-purpose" [5] [6].
| Validation Parameter | Experimental Procedure & Acceptance Criteria |
|---|---|
| Specificity/Selectivity | No significant interference at the retention time of this compound in blank matrix samples from at least 6 different sources [6]. |
| Linearity & Range | Calibration curves (e.g., 0.1–100 ng/mL) analyzed in duplicate over 3 days. Correlation coefficient (r²) > 0.99 [6]. |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3:1. Estimated from the lowest standard [5]. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 9:1. Must meet precision (CV < 20%) and accuracy (80–120%) criteria [5] [6]. |
| Accuracy & Precision | QC samples at Low, Mid, High concentrations (n=6 each) analyzed over 3 days. Intra- and inter-day precision: CV < 15%. Accuracy: 85–115% of nominal value [6]. |
| Recovery & Matrix Effects | Compare analyte response in post-extraction spiked matrix vs. pure solution. Assess ion suppression/enhancement by post-column infusion [6]. |
The diagram below illustrates the key stages of the method development and validation workflow:
The precise determination of stereochemistry is a critical requirement in modern drug development, particularly for chiral molecules like BDPC isomers where spatial orientation directly influences biological activity, metabolic fate, and therapeutic profile. In pharmaceutical development, incorrect stereochemical assignments can lead to severe consequences, including unexpected toxicity, reduced efficacy, or even tragic clinical outcomes, as historically demonstrated by cases like thalidomide. For research scientists working with complex chiral molecules, establishing robust analytical protocols ensures not only regulatory compliance but also safeguards against potentially dangerous misinterpretations of structure-activity relationships.
The challenge in stereochemistry determination lies in selecting the most appropriate methodological approach from the available techniques, each with distinct strengths, limitations, and application domains. This document provides comprehensive application notes and detailed experimental protocols for the unequivocal stereochemical characterization of BDPC isomers, specifically designed for researchers and drug development professionals. The methodologies covered include chiroptical spectroscopy (Electronic and Vibrational Circular Dichroism), X-ray crystallography, chiral chromatography, and NMR techniques with chiral resolving agents, with an emphasis on practical implementation, data interpretation, and method validation.
The comprehensive stereochemical analysis of chiral compounds requires a multifaceted approach that leverages complementary analytical techniques. For BDPC isomers, the most informative methods typically include chiroptical spectroscopy for absolute configuration determination, X-ray crystallography for definitive structural elucidation, chiral chromatography for enantiomeric purity assessment, and NMR spectroscopy with chiral solvating agents for relative stereochemistry and mixture analysis. Each technique provides distinct information about the three-dimensional arrangement of atoms, and their combined application enables researchers to build a conclusive case for stereochemical assignment.
The following table summarizes the primary techniques employed in stereochemical analysis of pharmaceutical compounds, their underlying principles, and key applications:
Table 1: Key Analytical Techniques for Stereochemistry Determination
| Technique | Principle | Primary Applications | Sample Requirements |
|---|---|---|---|
| X-ray Crystallography | X-ray diffraction pattern analysis from crystal lattice | Definitive absolute configuration (with heavy atoms/anomalous dispersion) | Single crystal (~0.1-0.5 mm), high purity compound |
| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light | Absolute configuration via chromophore environment analysis, conformational studies | Solution (0.1-10 mM), UV-transparent solvent, chromophore required |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized IR light | Absolute configuration via vibrational transitions, conformational analysis | Solution (10-100 mM) in IR-transparent solvent (CDCl₃, DMSO-d₆), ~50-200 µg |
| Chiral HPLC | Enantiomer separation on chiral stationary phases | Enantiomeric purity, separation of isomers, preparative isolation | Soluble in mobile phase, UV chromophore preferred, 0.1-1 mg |
| NMR with CSAs | Chemical shift nonequivalence induced by chiral solvating agents | Enantiomeric ratio, relative configuration, absolute configuration via derivatization | 1-10 mg, soluble in deuterated solvent |
Each technique contributes uniquely to stereochemical analysis. X-ray crystallography remains the gold standard for absolute configuration determination when suitable crystals can be obtained, especially when heavy atoms are present for anomalous dispersion measurements [1]. For molecules that resist crystallization or when solution-phase behavior is relevant, chiroptical methods (ECD and VCD) have emerged as powerful alternatives, particularly when enhanced by quantum chemical calculations for theoretical spectrum prediction [2]. The US Pharmacopeia's incorporation of VCD as a standard method in 2016 underscores its growing importance in pharmaceutical analysis [2].
For purity assessment and preparative applications, chiral chromatography represents the workhorse technique in most analytical laboratories, with various chiral stationary phases available including polysaccharide derivatives, cyclodextrins, macrocyclic glycopeptides, and protein-based phases [1]. NMR spectroscopy with chiral solvating agents provides complementary information about enantiomeric composition and relative stereochemistry, particularly useful when other techniques are inconclusive or when studying molecular interactions in solution [1].
Principle: ECD measures the differential absorption of left and right circularly polarized light in the UV-Vis region by chiral molecules. The resulting spectrum provides information about the absolute configuration and conformational properties of chiral compounds through their chromophoric systems [2].
Table 2: ECD Experimental Parameters and Conditions
| Parameter | Recommended Setting | Alternatives | Notes |
|---|---|---|---|
| Concentration | 0.1-1.0 mM | 0.01-10 mM (pathlength-dependent) | Adjust to achieve HT < 600 V in signal range |
| Pathlength | 1 mm | 0.1-10 mm | Shorter pathlength for higher concentrations |
| Solvent | Acetonitrile, Water, n-Hexane | Methanol, Ethanol, Chloroform | UV-transparent, spectroscopic grade |
| Temperature | 25°C | 15-30°C (controlled) | Critical for temperature-sensitive conformers |
| Scan Speed | 100 nm/min | 50-500 nm/min | Balance between signal quality and time |
| Bandwidth | 1 nm | 0.5-2 nm | Wider bandwidth increases S/N but reduces resolution |
| Accumulations | 3-5 scans | 1-10 scans | Improves signal-to-noise ratio |
Procedure:
Sample Preparation: Prepare a stock solution of BDPC isomer in an appropriate solvent (typically 1-10 mM). Dilute to the working concentration (0.1-1.0 mM) using the same solvent. Filter through a 0.45 μm PTFE syringe filter if necessary to remove particulate matter.
Blank Measurement: Fill a quartz cuvette (pathlength 0.1-10 mm depending on concentration) with the pure solvent and acquire a baseline spectrum under identical instrument conditions.
Sample Measurement: Replace the solvent with the sample solution and acquire the ECD spectrum. Perform multiple accumulations (typically 3-5 scans) and average them to improve signal-to-noise ratio.
Data Processing: Subtract the blank spectrum from the sample spectrum. Apply smoothing if necessary (Savitzky-Golay algorithm with 3-5 points is typical). Convert raw ellipticity (mdeg) to molar ellipticity (Δε) using the formula: Δε = θ / (32980 × C × l), where θ is ellipticity in mdeg, C is concentration in mol/L, and l is pathlength in cm.
Quantum Chemical Calculations:
Interpretation: Compare the experimental ECD spectrum with the calculated spectrum for each possible absolute configuration. The configuration yielding the best match between experimental and calculated spectra (considering both band positions and signs) is assigned.
Troubleshooting: If signal-to-noise is poor, increase concentration, pathlength, or number of accumulations. If spectral features are unclear, verify solvent transparency and check for precipitation. For computational discrepancies, consider expanding conformational search or testing different functionals.
Principle: VCD measures the differential absorption of left and right circularly polarized infrared light, providing stereochemical information through the vibrational transitions of the entire molecular skeleton rather than just chromophores [2].
Table 3: VCD Experimental Parameters and Conditions
| Parameter | Recommended Setting | Alternatives | Notes |
|---|---|---|---|
| Concentration | 50-200 mM | 10-500 mM | Dependent on pathlength and compound solubility |
| Pathlength | 100 μm BaF₂ cells | 50-200 μm | Short pathlength required for IR transparency |
| Solvent | CDCl₃, DMSO-d₆ | CCl₄, (CD₃)₂CO | Must be IR-transparent in region of interest |
| Resolution | 4 cm⁻¹ | 2-8 cm⁻¹ | Higher resolution requires longer acquisition |
| Scan Time | 5-8 hours | 2-12 hours | Longer times improve signal-to-noise |
| Temperature | 25°C | Room temperature | Control critical for quantitative work |
Procedure:
Sample Preparation: Dissolve 0.5-2 mg of BDPC isomer in 50-100 μL of deuterated solvent. For concentration-dependent studies, prepare a series of solutions. Transfer to a BaF₂ cell with appropriate pathlength (typically 50-100 μm).
Instrument Alignment: Verify instrument alignment and performance using a standard compound with known VCD spectrum (such as camphor or pseudoephedrine).
Background Measurement: Acquire the IR and VCD spectra of the pure solvent using identical cell and parameters.
Sample Measurement: Replace with sample solution and acquire spectra. Typical acquisition times range from 4-12 hours to achieve adequate signal-to-noise ratio.
Data Processing: Subtract solvent background from sample spectra. Apply smoothing and baseline correction if necessary. For quantitative analysis, scale spectra appropriately.
Quantum Chemical Calculations:
Interpretation: Compare experimental and calculated VCD spectra. The absolute configuration that provides the best match for both band positions and relative intensities across the fingerprint region (typically 1500-800 cm⁻¹) is assigned.
Troubleshooting: If VCD signals are weak, increase concentration or acquisition time. If artifact signals appear, check for cell alignment or birefringence. For computational mismatches, verify the completeness of conformational sampling and consider larger basis sets.
Principle: X-ray crystallography determines the three-dimensional arrangement of atoms in a crystal by measuring the diffraction pattern produced when X-rays interact with the electron density of the crystal lattice. Absolute configuration can be determined using anomalous dispersion effects [1].
Procedure:
Crystal Growth:
Crystal Mounting:
Data Collection:
Data Processing:
Structure Solution:
Validation:
Troubleshooting: If crystals cannot be obtained, try alternative solvents, temperature variations, or different counterions for salt formation. If crystal quality is poor (weak diffraction, high mosaicity), optimize growth conditions. For ambiguous Flack parameters, consider heavy atom derivatization or complementary methods.
Selecting the most appropriate technique for stereochemical determination requires careful consideration of multiple factors including sample properties, available resources, and required certainty level. The following workflow provides a systematic approach to method selection:
Diagram 1: Strategic Workflow for Stereochemistry Method Selection
This systematic approach emphasizes that method selection should be guided by sample characteristics and analytical requirements. For BDPC isomers, the following strategic considerations apply:
Crystalline samples should always be subjected to X-ray analysis first, as it provides the most definitive structural evidence, particularly when heavy atoms are present for anomalous dispersion [1].
For non-crystalline compounds with UV chromophores, ECD combined with TD-DFT calculations offers a powerful solution for absolute configuration determination, with the analysis focusing on the chromophoric system and its immediate environment [2].
Flexible molecules without chromophores are particularly amenable to VCD analysis, which probes the vibrational transitions of the entire molecular framework, though this requires more extensive conformational sampling in computational studies [2].
Enantiomeric purity assessment should typically be performed using chiral HPLC, which provides direct separation and quantification of isomers, while NMR with chiral solvating agents offers a complementary approach for rapid screening [1].
A convergent approach using multiple techniques is strongly recommended when possible, as this substantially increases the reliability of stereochemical assignments. For example, combining ECD and VCD can provide in-depth, detailed stereochemical information and significantly enhance assignment credibility [2]. This is particularly crucial for pharmaceutical applications where incorrect stereochemical assignments could have serious consequences.
The unequivocal determination of stereochemistry for BDPC isomers requires a systematic, multi-technique approach that leverages the complementary strengths of various analytical methods. Based on the protocols outlined in this document, researchers should prioritize technique selection based on sample characteristics, with X-ray crystallography serving as the definitive method when suitable crystals are available, and chiroptical techniques (ECD and VCD) combined with quantum chemical calculations providing powerful alternatives for non-crystalline samples.
Best practices for stereochemical determination include:
As the field advances, emerging techniques such as cryo-electron microscopy for larger chiral molecules and advanced computational approaches continue to enhance our ability to determine stereochemistry with increasing accuracy and efficiency. Nevertheless, the fundamental principles outlined in these application notes and protocols provide a robust foundation for the reliable stereochemical characterization of BDPC isomers in pharmaceutical research and development.
This compound (BDPC) is a fully synthetic opioid with a distinctive arylcyclohexylamine structure, first developed in the 1970s [1]. It is an extremely potent agonist of the μ-opioid receptor (MOR). Initial studies estimated its potency to be about 10,000 times that of morphine, though more recent research suggests a value of 504 times the potency of morphine for its more active trans-isomer [1] [2]. Its high potency and presence on the designer drug market, as evidenced by a seizure in Montreal, Canada in 2013, highlight the importance of understanding its metabolic fate [1] [2].
The table below summarizes the key identified data for this compound.
| Property | Description |
|---|---|
| Systematic Name | 4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexanol [1] [2] |
| Chemical Formula | C₂₂H₂₈BrNO [1] |
| IUPAC Name | 4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexanol [1] |
| Molar Mass | 402.376 g·mol⁻¹ [1] |
| Potency | ~504 times more potent than morphine (for the trans-isomer) [1] |
| Activity | Full synthetic μ-opioid receptor (MOR) agonist [1] |
No direct metabolic studies on this compound were identified in the search results. However, its metabolism can be anticipated based on the well-characterized pathways of other synthetic opioids, particularly fentanyl and its analogs [3]. The following diagram illustrates the potential metabolic pathways of this compound, inferred from its structure and general principles of opioid metabolism.
Diagram 1: Proposed metabolic pathways of this compound, based on general pathways for fentanyl analogs [3].
The proposed metabolic transformations for this compound, as shown in the diagram, are derived from common reactions for synthetic opioids [3]:
The following section outlines a generalized protocol for assessing the metabolic stability of novel psychoactive substances (NPS) like this compound analogs, based on standard in vitro approaches discussed in the literature [3] [4].
To evaluate the in vitro metabolic stability of this compound analogs using human liver microsomes (HLM) and identify their major metabolites.
The step-by-step procedure for the incubation and analysis is visualized below.
Diagram 2: Experimental workflow for in vitro metabolic stability assessment using human liver microsomes.
Detailed Procedure:
int) can be calculated from the depletion curve.Understanding the metabolic stability of this compound analogs is critical in several contexts, as outlined in the table below.
| Application Area | Significance and Impact |
|---|---|
| Forensic Toxicology | Metabolite identification is crucial for confirming intake in intoxication cases and fatalities, especially since the parent compound may be rapidly eliminated [3] [4]. |
| Risk Assessment | Understanding which metabolites are formed and their potential pharmacological activity (e.g., retained opioid activity) is vital for assessing overall toxicity and health risks [3] [5]. |
| Pharmacokinetic Profiling | Metabolic stability data (half-life, clearance) is a key parameter for predicting in vivo behavior, which is relevant for both abuse potential and any potential future therapeutic development [3]. |
The current publicly available scientific data on the metabolism of this compound and its analogs is sparse. The information presented here is a framework based on general principles and related compounds. To advance knowledge in this area, future research should focus on:
The primary challenge in separating cis-trans isomers lies in their nearly identical physical and chemical properties in an achiral environment. However, their three-dimensional structures differ significantly.
Here are proven techniques for separating cis-trans isomers, adaptable for challenging molecules.
This is a robust, high-resolution method suitable for isolating isomers from complex matrices.
Chiral columns can differentiate stereoisomers through highly specific interactions.
The following workflow can guide the method development process.
If direct separation fails, convert enantiomers into diastereomers using a chiral derivatizing agent for easier separation on a standard HPLC column.
The table below summarizes solutions to frequently encountered problems.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Co-elution (no separation) | Insufficient stereochemical recognition | Switch from reversed-phase to a Chiral Stationary Phase column; or use chiral derivatization [2] [4]. |
| Poor peak shape (tailing) | Secondary interactions with column | Add a competing amine (e.g., 0.1% diethylamine) to the mobile phase [2]. |
| Low resolution (Rs) | Isomers are too similar | Reduce polar modifier concentration (e.g., from 5% to 3% ethanol) to increase retention and interaction time [2]. |
| Inability to identify peaks | Unknown which peak is cis or trans | Use LC-MS for confirmation; generally, the less retained peak in RP-HPLC is the cis isomer [1] [2]. |
| Method & Key Feature | Target Isomer | Key Reagents/Enzymes | Typical Yield | Key Selectivity & Citations |
|---|---|---|---|---|
| Dual-Enzyme Cascade [1] [2] | trans-4-Aminocyclohexanol | Ketone Reductase (KRED), Amine Transaminase (ω-TA) | ~40 mM titer [1] | High trans-selectivity (cis/trans = 3:7) [1] |
| Dual-Enzyme Cascade [1] [2] | cis-4-Aminocyclohexanol | Ketone Reductase (KRED), Amine Transaminase (ω-TA) | ~40 mM titer [1] | Excellent cis-selectivity (cis/trans = 99:1) [1] |
| Chemical Reductive Amination [3] | cis-1,4-Aminocyclohexanol | Titanium tetraisopropoxide, Benzylamine, NaBH₄ | High yield [3] | High diastereoselectivity (cis/trans >97:3) [3] |
| Artificial Biocatalytic Cascade [4] | All four 2-Aminocyclohexanol stereoisomers | Epoxide Hydrolase (EH), Alcohol Dehydrogenase (ADH), Reductive Aminase (RedAm) or Amine Dehydrogenase (AmDH) | High yield [4] | High stereoselectivity for all isomers [4] |
| Challenge | Optimization Strategy | Principle & Notes |
|---|---|---|
| Low Stereoselectivity (Chemical Method) | Use chelating agents (e.g., Ti(OⁱPr)₄); lower reaction temp (e.g., -15°C) [3]. | Lewis acid chelates O from -OH and N from imine, shielding one ring face to guide hydride attack [3]. |
| Poor Catalyst Activity/Scope | Use enzyme engineering (directed evolution, rational design) on rate-limiting enzymes [2]. | Increases specific activity and catalytic efficiency (kcat/Km); broadens substrate scope [2]. |
| Cofactor Dependency & Cost | Implement cofactor regeneration system (e.g., GDH/glucose) within cascade [2] [4]. | Makes process catalytic for cofactor (NAD(P)H); drastically reduces cost, improves atom economy [2]. |
| Isomer Purification | Use chiral resolution via diastereomeric salt formation (e.g., methanesulfonic or mandelic acid) [3]. | Enriches isomeric ratio from >97:3 to >99:1 via crystallization [3]. |
The following workflow outlines the key decision points for selecting and optimizing a synthesis method for 4-aminocyclohexanol, integrating strategies from the tables above.
Here are detailed methodologies for the core synthesis approaches.
This method is favored for its high selectivity and green chemistry credentials.
This chemical method is highly practical and scalable.
Q1: What are the main advantages of biocatalytic synthesis over chemical methods for 4-aminocyclohexanol? Biocatalysis excels in stereoselectivity, often achieving >99% enantiomeric or diastereomeric excess for specific isomers [2] [4]. It operates under milder, more environmentally friendly conditions (aqueous buffer, ambient temperature) and avoids heavy metals. The enzyme cascade approach can also be more step-economical, constructing complex chiral centers in one pot [1].
Q2: I am getting a mixture of cis and trans isomers. How can I improve the ratio? The strategy depends on your method:
Q3: How can I access other stereoisomers, like 2-aminocyclohexanols? Recent advances in artificial biocatalytic cascades are perfectly suited for this. By combining an Epoxide Hydrolase (EH), an Alcohol Dehydrogenase (ADH), and either a Reductive Aminase (RedAm) or an Amine Dehydrogenase (AmDH), researchers can now access all four stereoisomers of 2-aminocyclohexanol from the cheap starting material cyclohexene oxide [4]. This represents the cutting edge in stereoselective synthesis for these scaffolds.
Understanding and identifying key risk factors is the first step in mitigating OIRD risk.
The following table summarizes the risk factors identified from these key studies:
| Risk Factor | Study Details & Key Statistics |
|---|
| Renal Failure | Study: Retrospective case-control (133 cases/133 controls) [1] Finding: Positively associated with severe OIRD. Statistic: Odds Ratio (OR) = 2.176, 95% CI 1.021–4.640 | | First 24h of Opioid Use | Study: Retrospective case-control [1] Finding: Highest risk period for respiratory depression. Statistic: OR = 1.899, 95% CI 1.090–3.309 | | Concomitant CNS Depressants | Study: Retrospective case-control [1] Finding: Medications like benzodiazepines increase risk. Statistic: OR = 1.785, 95% CI 1.023–3.113 | | Advanced Age | Study: Retrospective case-control [1] Finding: Increasing age is a positive associate. Statistic: OR = 1.019 per year, 95% CI 1.002–1.035 Study: PRODIGY Trial (1,335 patients) [2] Finding: Age ≥60 years (by decade) is an independent predictor. | | Opioid Naïvety | Study: PRODIGY Trial [2] Finding: A key variable in the risk prediction tool. | | Sleep Disorders | Study: PRODIGY Trial [2] Finding: An independent predictor for respiratory depression. | | Chronic Heart Failure | Study: PRODIGY Trial [2] Finding: An independent predictor for respiratory depression. | | Specific Opioid Choice | Review: A 2024 narrative review suggests Fentanyl has the greatest risk of causing respiratory depression and reduced cerebral circulation compared to alternatives like Buprenorphine or Morphine [3]. |
The workflow for applying these factors in a risk assessment strategy can be visualized as follows:
Intermittent "spot-check" monitoring is insufficient, as it can miss over 90% of prolonged hypoxemia episodes [2]. The PRODIGY trial demonstrated the effectiveness of continuous monitoring and provided a specific methodology.
PRODIGY Trial Protocol for Respiratory Depression Episodes [2]:
Naloxone is the primary reversal agent, but research explores other mechanisms.
Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling of Reversal [4]:
Adhering to safe prescribing and dosing guidance is crucial for prevention.
Key Dosing & Administration Principles [5]:
The 2025 American Heart Association CPR guidelines include updated recommendations for opioid-related emergencies [6].
For research settings, the following integrated workflow combines risk prediction and monitoring.
This workflow is based on the PRODIGY trial methodology, which was powered to derive a risk prediction tool from continuous monitoring data [2].
High-potency synthetic opioids, primarily fentanyl and its analogues, present unique and severe safety challenges in the lab. Their extreme potency necessitates rigorous handling procedures.
The table below summarizes key properties and risks of common high-potency agonists compared to a standard opioid and a partial agonist used in therapy [1] [2] [3]:
| Opioid | Receptor Action | Potency (Relative to Morphine) | Key Handling Risks & Notes |
|---|---|---|---|
| Fentanyl | Full MOR Agonist | ~50-100x | Extreme overdose risk; difficult overdose reversal; can be absorbed via inhalation or skin contact [1]. |
| Heroin | Full MOR Agonist | ~2-5x | Fast brain uptake increases reward and overdose risk [1]. |
| Morphine | Full MOR Agonist | 1x (Baseline) | Standard opioid; reference for potency comparison [2]. |
| Buprenorphine | Partial MOR Agonist | ~25-100x (IV/SL) | Therapeutic use: ceiling effect for respiratory depression; used for OUD treatment [3]. |
Molecular Mechanisms of Risk:
Mandatory PPE for handling powdered or solution forms of high-potency opioids must include:
Despite all precautions, labs must be prepared for an accidental exposure. The following workflow outlines the critical first response steps. Naloxone must be readily accessible, and multiple doses may be required.
Q1: Our standard naloxone dose was ineffective in reversing a suspected fentanyl overdose in an animal model. What went wrong? A: This is a known risk with high-potency synthetics. Fentanyl's high receptor affinity and fat solubility can make it harder to displace.
Q2: How can we safely handle waste materials and decontaminate surfaces? A: Decontamination is critical due to the environmental stability and potency of these compounds.
Q3: What is the biggest misconception about working with these compounds? A: That small quantities are "safe." The primary risk is not the volume but the mass (dose). A few micrograms of fentanyl—an amount nearly invisible to the eye—is a potentially lethal dose.
This section outlines the core structure and mitigation strategies for your technical support center, adapting general risk mitigation principles to a research setting [1] [2].
| Support Tier | Primary Focus | Key Activities | Documentation & Metrics |
|---|---|---|---|
| Tier 1: Initial Triage | Quick assessment and categorization of incoming issues. | Logging queries, applying initial diagnostic checklists, and routing complex cases. | Standardized intake forms; Time to initial response. |
| Tier 2: Expert Troubleshooting | In-depth investigation and guided problem-solving. | Executing diagnostic protocols, data analysis, and providing mitigation guidance. | Detailed lab notes; Application of specific mitigation strategies. |
| Tier 3: Strategic Development | Addressing novel challenges and improving overall systems. | Fundamental research, protocol development, and updating standard operating procedures. | Publication of findings; Update of FAQ and guide databases. |
The following risk mitigation strategies are highly applicable to managing experimental risks in a research environment [1] [2]:
While bromadol-specific literature was not found, the molecular mechanisms of drug tolerance and dependence often involve shared signaling pathways. The following table summarizes key concepts based on general models of drug-target interactions [3].
| Concept | Description & Molecular Basis | Potential Experimental Measurement |
|---|---|---|
| Tolerance | Reduced response to a drug after repeated administration. Often involves receptor downregulation (decrease in receptor number) or desensitization (reduced receptor response) [3]. | In vitro functional assays (e.g., cAMP accumulation); Radioligand binding to assess receptor density; Behavioral assays in animal models (dose-response curves). |
| Dependence | Adaptive state that leads to withdrawal symptoms upon drug discontinuation. Linked to neuroadaptive changes in signal transduction pathways and gene expression [3]. | Observation of withdrawal signs; Measurement of neural activity (e.g., c-Fos expression); Electro-physiological recordings from relevant brain circuits. |
| Receptor Dynamics | The Two-State Model posits that receptors exist in an active (R*) and inactive (R) equilibrium. Agonists stabilize the active state, but prolonged activation can shift this equilibrium as a compensatory mechanism [3]. | Use of constitutive activity assays; Biased agonist studies to probe different active states. |
Based on the general principles of investigating drug-receptor interactions, here are two core workflows for your research. The Graphviz code below generates diagrams that adhere to your specified style guide (color palette, contrast, and width).
This diagram outlines a logical flow for studying the development of tolerance at the cellular and receptor level.
This diagram visualizes major signaling pathways that are frequently involved in the action of drugs like opioids, which can become dysregulated during tolerance and dependence development [3].
Given the lack of specific data on this compound, here are practical steps to build your knowledge base:
Q1: What are the primary technological solutions for improving sensitivity in forensic toxicology?
The most significant gains in sensitivity for detecting low-level analytes like this compound come from advances in liquid chromatography-tandem mass spectrometry (LC-MS/MS) technology. Comparisons between instrument generations show that systems with improved ion source and ion guide designs can provide substantial sensitivity increases.
The table below compares two LC-MS/MS systems for analyzing novel synthetic opioids (NSOs) like this compound in whole blood, demonstrating the performance gains of newer technology.
| Metric | SCIEX 7500 System | SCIEX QTRAP 6500+ System | Improvement Factor |
|---|---|---|---|
| Average Peak Area Gain | 8.37x (for 32 NSOs) | Baseline | 3.57 to 20.70-fold range [1] |
| This compound Detection | Detectable and quantifiable at 391.67 pg/mL | Small or no measurable signal [1] | Enables routine detection |
| Key Hardware Features | OptiFlow Pro ion source with E Lens probe, D Jet ion guide | IonDrive Turbo V ion source [1] | Improved ion generation and transmission |
These hardware innovations enhance the generation, capture, and transmission of ions into the mass spectrometer, which is critical for detecting ultra-low levels of potent substances [1].
Q2: What sample preparation and chromatographic methods are recommended?
A comprehensive approach that combines efficient sample cleanup with high-resolution separation is crucial. Here are validated methods for different sample matrices.
This method is designed for a wide panel of fentanyl analogs and novel synthetic opioids in blood, urine, and hair [2].
For seized drug analysis, a rapid GC-MS method can be optimized for faster screening while maintaining sensitivity [3].
If sensitivity remains inadequate, investigate the following areas in your workflow:
The following diagram maps the logical pathway for diagnosing and resolving sensitivity issues in the laboratory.
The table below summarizes the known stability and storage data for this compound from chemical databases and literature.
| Property | Reported Data | Source / Context |
|---|---|---|
| CAS Number | 77239-98-6 | [1] [2] |
| Molecular Formula | C₂₂H₂₈BrNO | [1] [2] |
| Molecular Weight | 402.37 g/mol | [1] [2] |
| Recommended Storage Temp. | -20°C | [1] |
| Reported Stability | ≥ 5 years | [1] |
| Physical Form (for storage) | Neat solid | [1] |
| Melting Point | 208 to 210 °C | [2] |
The recommended storage condition of -20°C is explicitly stated for the neat solid form of this compound [1]. One supplier claims a stability of "≥ 5 years," but the specific conditions (e.g., under inert atmosphere, in the dark) supporting this claim are not detailed [1].
For rigorous scientific or regulatory purposes, you must generate stability data through controlled studies. The following approach, based on the EPA's protocol for Accelerated Storage Stability Studies, provides a validated framework [3].
The primary goal is to generate data that demonstrates your specific batch of this compound (as an end-use product or manufacturing-use product) remains stable and within specified chemical parameters under defined storage conditions over time. This is crucial for ensuring research reproducibility and safety [3].
Accelerated stability studies simulate long-term storage by exposing the substance to elevated stress conditions, typically higher temperatures, for a defined period. The specific conditions (temperature, humidity, duration) should be justified for your product.
The following diagram outlines the key stages in conducting a storage stability study:
Withdrawn samples should be analyzed for changes in the following parameters. Any significant change indicates instability.
| Parameter | Analytical Method | Significance of Change |
|---|---|---|
| Assay/Potency | HPLC, LC-MS | Indicates primary active ingredient is degrading. |
| Related Substances/Degradants | HPLC, LC-MS/MS | Identifies and quantifies breakdown products. |
| Physical Appearance | Visual Inspection | Checks for color change, caking, deliquescence. |
| pH (if in solution) | pH Meter | Indicates chemical breakdown (e.g., hydrolysis). |
| Water Content | Karl Fischer Titration | High moisture can accelerate degradation. |
The EPA has determined that studies using its Accelerated Storage Stability protocol can provide sufficient information for regulatory determinations on the storage stability of pesticides, and it is encouraged as an alternative to standard guideline studies [3]. While this is for pesticides, the scientific principles are transferable to other chemicals like novel psychoactive substances for forensic and research purposes.
This compound is an extremely potent synthetic opioid, and its handling requires extreme caution.
Here are potential issues and investigative steps based on the stability framework:
| Problem | Potential Causes | Investigative Actions |
|---|---|---|
| Loss of Potency | Chemical degradation (hydrolysis, oxidation). | Analyze for known degradants via LC-MS. Confirm storage temperature was consistently maintained. |
| Formation of Precipitate | Degradation products exceeding their solubility. | Identify the precipitate. Check if the solvent system is appropriate for long-term storage. |
| Discoloration of Solution | Light-induced degradation or oxidation. | Conduct a study with light protection. Test for oxidative degradants. |
| Variability in Experimental Results | Unstable source material leading to inconsistent dosing. | Perform a full stability assay on the batch of this compound used in the experiments. |
For chiral drug development, the absolute configuration of a molecule is crucial as it directly determines its biological activity. The main analytical challenges involve separating enantiomers and accurately determining their structure and purity [1] [2]. The table below summarizes the core techniques, their primary applications, and key parameters.
| Technique | Primary Use | Key Chiral Selector Examples | Key Advantage | Inherent Limitation / Challenge |
|---|---|---|---|---|
| Vibrational Circular Dichroism (VCD) [1] | Absolute configuration assignment; Diastereomeric impurity detection. | (Technique does not use a separate selector) | Can distinguish between all 64 possible stereoisomers of a compound with 6 chiral centers; Can identify and quantify impurities from a single spectrum. | Requires sophisticated DFT calculations for interpretation. |
| High-Performance Liquid Chromatography (HPLC) [3] [4] | Analytical & preparative separation; Purity check. | Cellulose/amylose derivatives (e.g., 3,5-dimethylphenyl-carbamate) [3] | Excellent resolution, high sensitivity, and broad applicability [3]. | Chiral stationary phases can be expensive; Method development can be time-consuming. |
| Capillary Electrophoresis (CE) [3] | High-efficiency analytical separation; Chiral discrimination studies. | Cyclodextrins, Crown ethers [3] | Very high separation efficiency; Rapid analysis times; Minimal sample consumption [3]. | Generally not preparative; Can be less robust than HPLC. |
| Chiral Derivatization [3] | Enantioseparation on standard (non-chiral) HPLC columns. | MPA (for NMR config. assignment) [4], DBD-APy [3] | Allows use of standard equipment. | Requires a functional group for derivatization; Extra steps introduce potential for error. |
Here are solutions to frequently encountered problems in chiral method development.
This protocol describes the preparative separation of enantiomers, as used for nitropropranolol derivatives.
This protocol determines the absolute configuration of a chiral secondary alcohol.
The following diagrams, created with Graphviz, illustrate the logical workflows for technique selection and configuration assignment.
Diagram 1: Technique Selection Workflow. This chart guides the selection of an appropriate analytical method based on the primary goal and sample properties.
Diagram 2: Absolute Configuration Assignment via NMR. This workflow outlines the three key stages of determining configuration using Riguera's method, from derivatization to final assignment [4].
Here are answers to frequently encountered problems, their likely causes, and recommended solutions.
| Problem | Possible Causes | Recommended Solutions |
|---|---|---|
| No/Low Assay Window | Incorrect instrument setup; Wrong emission filters (TR-FRET); Development reaction issue (Z'-LYTE) [1]. | Verify instrument setup and filter configuration per manufacturer guides; Test development reaction with controls [1]. |
| High Background Signal | Non-specific binding (NSB); Inadequate washing; Contaminated reagents; Plate reading issues [2]. | Include/optimize block step with effective blocking buffer; Ensure thorough washing; Read plate immediately after stop solution [2]. |
| High Signal Variation | Pipetting errors; Improper reagent mixing; Bubbles in wells; Contaminated buffers [2]. | Check pipette calibration; Mix reagents thoroughly; Centrifuge plate to remove bubbles; Use fresh buffer solutions [2]. |
| Poor/No Specific Binding | Radioligand concentration too high; Incorrect buffer conditions; Receptor degradation [3]. | Use radioligand at or below its Kd value; Optimize buffer (divalent cations, pH, protease inhibitors); Use fresh, validated receptor preps [3]. |
| Inconsistent Results Between Labs | Differences in compound stock solution preparation [1]. | Standardize protocols for compound solubilization and storage; Use common reference compounds. |
Successful assay development relies on systematically optimizing key reagents and conditions. The table below summarizes critical parameters based on the Assay Guidance Manual [3].
| Parameter | Optimization Goal | Key Considerations |
|---|---|---|
| Radioligand | >80% specific binding at Kd concentration; <10% of added radioligand bound [3]. | Use high-specific activity ligand; Confirm binding affinity (Kd) in your system; Concentration should be at or below Kd for competition assays. |
| Receptor Preparation | Stable, specific signal; Minimal degradation. | Use consistent source (membranes, purified); Determine optimal protein concentration (1-20 μg/well); Include protease inhibitors if needed. |
| Assay Buffer | Maximize specific signal, minimize NSB. | Common: HEPES or Tris (25-100 mM), pH 7.0-7.5; Additives: MgCl2, CaCl2>, NaCl to activate receptor; BSA (0.1%) to reduce NSB. |
| Incubation Time & Temp | Reach steady-state binding. | Perform kinetic experiment to determine time to equilibrium; Room temperature is standard for HTS. |
| Separation Method (Filtration) | Efficiently separate bound/free ligand with low NSB. | Use cold wash buffer; Optimize wash volume and number of washes; Choose appropriate filter material (e.g., GF/B, GF/C). |
| Detection Method (SPA) | Maximize signal-to-background, minimize NPE. | Select bead type (e.g., WGA, PEI) that captures receptor but not ligand; Balance bead and radioligand concentration to avoid NPE [3]. |
Here are detailed methodologies for key optimization experiments.
This protocol helps establish a robust signal for Scintillation Proximity Assays (SPA) [3].
This protocol ensures the assay is read after binding reaches steady-state [3].
The workflow below summarizes the key steps in developing and optimizing a receptor binding assay.
When working with high-affinity ligands, pay special attention to:
The table below summarizes the key physical and chemical properties of this compound (base form) identified in the search results. This information is fundamental for understanding its behavior in experimental conditions.
| Property | Value / Description | Notes |
|---|---|---|
| Systematic Name | trans-4-(4-Bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexanol [1] [2] [3] | Also known as BDPC. |
| CAS Number | 77239-98-6 (base); 70895-01-1 (HCl salt) [1] [2] | |
| Molecular Formula | C₂₂H₂₈BrNO [1] [2] [4] | |
| Molar Mass | 402.37 g·mol⁻¹ [2] [4] | |
| Form | Neat solid (base); White powder (HCl salt) [2] [4] | |
| Melting Point | 208–210 °C (HCl salt) [1] | |
| Boiling Point | 488.8±45.0 °C (Predicted, base) [2] [4] | |
| Density | 1.28±0.1 g/cm³ (Predicted, base) [2] [4] | |
| pKa | 14.83±0.40 (Predicted, base) [2] [4] | |
| Storage | -20°C [2] |
Since specific solubility data is unavailable, you may need to determine it empirically. Here is a generalized methodology for solubility screening, adapted from the techniques used in the study of Triethylamine hydrochloride [5].
The following diagram outlines the key stages of the experimental process for determining solubility:
Materials and Preparation:
Saturation and Equilibration (The Static Method) [5]:
Sampling and Analysis:
What is the primary hazard associated with handling this compound HCl? this compound is an extremely potent synthetic opioid. Its trans-isomer is estimated to be 504 times more potent than morphine [1] [2]. The primary hazard is life-threatening respiratory depression, even upon exposure to microgram quantities. It is intended only for research or forensic applications and is not for human use [2] [4].
How should I safely handle this compound in the lab?
The compound does not dissolve as expected in my initial solvent. What should I do?
| Opioid | Reported Potency Relative to Morphine | Key Context and Evidence |
|---|---|---|
| Bromadol | Insufficient quantitative data | Characterized as having high efficacy, but specific potency ratio not established in reviewed literature [1]. |
| Morphine | 1 (Reference standard) | Standard for equianalgesic comparisons [2] [3]. |
| Fentanyl | 50-100x (clinical/parent drug) [2] [4] | High potency due to high lipophilicity [5] [4]. |
| Etonitazene | Extremely high (cAMP assay) | Used as reference for maximum system response; one of the most efficacious tested [5]. |
| Isotonitazene | ~500x [5] | A potent nitazene analog [5]. |
| Carfentanil | ~10,000x [1] | A potent fentanyl analog [1]. |
The most detailed mechanistic data for novel synthetic opioids (NSOs) like this compound comes from in vitro functional assays that measure a compound's ability to activate the μ-opioid receptor (MOR) and its downstream signaling pathways [5] [1].
1. Key Signaling Pathways and Molecular Mechanisms
The following diagram illustrates the primary molecular pathways involved in opioid receptor signaling, which are measured by the experimental protocols below.
2. Detailed Experimental Protocols
The methodologies below are critical for determining the intrinsic efficacy and potency of novel synthetic opioids, moving beyond basic potency estimates [5].
Adenylate Cyclase (cAMP) Inhibition Assay
β-Arrestin2 Recruitment Assay
Receptor Depletion Approach
The table below compares available binding affinity data for bromadol and traditional opioids at the mu-opioid receptor (MOR), the primary target for analgesic and euphoric effects.
| Opioid Name | Receptor Binding Affinity (Ki, nM) | Relative Potency (Morphine = 1) | Receptor Action |
|---|---|---|---|
| This compound (trans-isomer) | Not quantitatively specified | ~504 [1] | Full Agonist [1] |
| Carfentanil | Sub-nanomolar [2] | ~10,000 [2] [3] | Full Agonist |
| Fentanyl | 0.7 - 1.9 [4] | 50 - 100 [3] | Full Agonist [4] |
| Morphine | 1.02 - 4 [4] | 1 [3] [4] | Full Agonist [4] |
| Buprenorphine | 0.21 - 1.5 [4] | Not directly comparable | Partial Agonist [4] |
| Naloxone | 1 - 3 [4] | Antagonist | Antagonist [4] |
Notes on Data Interpretation:
Researchers use several key methodologies to determine the affinity values in the table.
This computational method predicts binding affinity for uncharacterized compounds.
These experimental assays quantitatively measure a compound's ability to displace a reference ligand.
This compound and traditional opioids primarily exert effects through the MOR, a G-protein coupled receptor (GPCR).
The extreme potency of synthetic opioids like this compound presents significant research and public health challenges.
| Agonist | G Protein Signaling (Potency/Efficacy) | β-Arrestin Recruitment (Potency/Efficacy) | Signaling Bias Factor (G protein vs. β-arrestin) | Key In Vivo Observations (vs. Morphine) |
|---|
| TRV130 (Oliceridine) [1] | Potent agonist [2] | Minimal recruitment [2] | ~3-fold preference for G protein [3] | Robust antinociception [2] Comparable respiratory depression in humans [3] [2] | | PZM21 [2] | Potent Gi activator [2] | Minimal β-arrestin 2 recruitment [2] | N/A | Analgesia in hot-plate test [2] Similar respiration depression & tolerance [3] [2] | | Buprenorphine [4] | Potently activates Gαi2 & GαoA [4] | Fails to recruit β-arrestins significantly [4] | Remarkable bias for G protein [4] | Significantly less respiratory depression [3] | | Morphine (Unbiased Reference) [2] [4] | Activates both Gαi2 & GαoA potently [4] | Recruits β-arrestin 1 & 2 as partial agonist [4] | Unbiased [2] | Analgesia Respiratory depression, constipation, tolerance |
The data in the table above is generated through established in vitro assays that quantify signaling pathway activation.
[35S]GTPγS Binding Assay [2] [4]: This is a classical, widely used method to measure G protein activation.
β-Arrestin Recruitment Assays (e.g., PathHunter) [2] [4]: These cell-based assays use enzyme fragment complementation to detect the interaction between MOR and β-arrestin.
The following diagram illustrates the core signaling pathways of the MOR and the key experiments used to differentiate them.
The development of G protein-biased MOR agonists stems from a hypothesis that G protein signaling mediates analgesic effects, while β-arrestin signaling is responsible for adverse effects like respiratory depression and constipation [1]. However, recent evidence challenges this simple dichotomy.
The incorporation of halogen atoms, particularly chlorine and fluorine, is a common strategy in medicinal chemistry to fine-tune the properties of drug candidates [1]. The effects can be summarized as follows:
| Halogen | Key Impacts on Drug Properties & Common Rationale for Use |
|---|---|
| Fluorine (F) | Modulates pKa of neighboring groups; improves metabolic stability and bioavailability; affects lipophilicity (increases for aromatics, decreases for aliphatics); has a small steric profile similar to hydrogen [1]. |
| Chlorine (Cl) | Serves as a bioisostere for a methyl group; alters metabolism to block undesirable oxidation; enhances binding affinity through steric effects and halogen bonding; offers well-established, cost-effective synthetic routes [1]. |
A concrete example of this principle is found in thyroid hormone receptor agonists. Replacing the 3,5-dimethyl groups of sobetirome with chlorine or bromine resulted in analogs (JD-21 and JD-20) with significantly increased potency, both in cellular assays and in vivo. This increase is potentially explained by a halogen bonding interaction between the ligand and a backbone carbonyl in the receptor [2].
This compound is a potent synthetic opioid that was initially developed for pharmaceutical research but has now emerged as a novel psychoactive substance (NPS) [3].
Unfortunately, the search results do not contain specific experimental data (e.g., binding affinity, functional activity) or a detailed SAR table comparing different halogenated analogs of this compound.
Based on standard practices in the field and the information available, the following diagram outlines a potential workflow for profiling a compound like this compound and its analogs.
Key experimental protocols referenced in the search results include:
The table below summarizes the available data on these synthetic opioids. Please note that specific quantitative data on this compound's human metabolism and pharmacokinetics is lacking in the current literature.
| Feature | This compound (BDPC) | U-47700 | AH-7921 |
|---|---|---|---|
| Chemical Class | Arylcyclohexylamine [1] | N-substituted benzamide [2] [3] [4] | N-substituted benzamide [3] |
| Primary Target | μ-opioid receptor (MOR) [1] | μ-opioid receptor (MOR) [2] [4] | μ-opioid receptor (MOR) [3] |
| Potency (vs. Morphine) | Highly potent; ~500x (later studies) [1] | ~7.5x to 10x [2] [4] | ~0.8x (analgesic properties) [3] |
| Known Metabolites | Information not available in searched literature | Primary Pathway: Mono- and di-desmethylation [2]. Activity: Desmethyl metabolites show negligible opioid receptor affinity [2]. | Information not available in searched literature | | Analytical Detection | Information not available in searched literature | LC-MS/MS in biological fluids [2]. Serum concentrations: 10–250 μg/L (intoxicated) to 100–1500 μg/L (fatal overdose) [2]. | Information not available in searched literature |
Research on these compounds often involves specific experimental models to determine their pharmacological profile and metabolic fate.
Pharmacological Activity Assays: A key methodology for assessing the functional activity of novel synthetic opioids involves cAMP accumulation assays in cell lines engineered to express the human μ-opioid receptor (hOPRM1) [5] [6]. Cells are stimulated with forskolin to increase cAMP levels, and the ability of an opioid agonist to suppress this cAMP production is measured, generating an EC50 value (half-maximal effective concentration). This validates the compound's potency and efficacy at the human receptor [5] [6].
Metabolic Identification: For U-47700, its metabolic pathway was identified through in vitro or in vivo studies followed by liquid chromatography-mass spectrometry (LC-MS/MS) analysis [2]. This approach allows researchers to separate, detect, and characterize metabolites based on their mass and fragmentation patterns.
The following diagram illustrates the core signaling pathway activated by these μ-opioid receptor agonists and a general workflow for their experimental characterization.
The emergence of these compounds presents significant challenges and highlights areas for further research.
The following table summarizes the experimental data for the three opioids, with hydromorphone used as the reference compound in the study [1] [2].
Potency (EC₅₀) and Efficacy (Eₘₐₓ) at the µ-Opioid Receptor (MOR)
| Compound | Potency (EC₅₀) in Gᵢ Protein Recruitment | Efficacy (Eₘₐₓ) in Gᵢ Protein Recruitment (vs. Hydromorphone) | Potency (EC₅₀) in β-arrestin2 Recruitment | Efficacy (Eₘₐₓ) in β-arrestin2 Recruitment (vs. Hydromorphone) |
|---|---|---|---|---|
| Bromadol | 1.89 nM [1] | > 2.6-fold higher [1] [2] | 1.89 nM [1] | ≥ 1.3-fold higher [1] [2] |
| Hydromorphone | Used as reference compound [1] | 1.0 (Reference) [1] | Used as reference compound [1] | 1.0 (Reference) [1] |
| Fentanyl | 1.35 nM (Binding Affinity, Kᵢ) [3] | Information not available in the study | 1.35 nM (Binding Affinity, Kᵢ) [3] | Information not available in the study |
Key insights from the data:
The comparative data was generated using a standardized in vitro bio-assay system to ensure a direct and reliable comparison [1] [2].
The diagram below illustrates this experimental workflow and the downstream signaling pathways involved.
Opioid receptors are primarily G-protein coupled receptors (GPCRs) classified into three main types: Mu (MOR), Delta (DOR), and Kappa (KOR) [1] [2]. A fourth related receptor, NOP (Nociceptin/Orphanin FQ Peptide receptor), is often considered a non-opioid branch of the family due to its distinct pharmacology [2].
Functional selectivity or biased signaling refers to the phenomenon where different drugs binding to the same receptor can activate different downstream signaling pathways with varying efficiencies [3] [1]. For example, one KOR agonist might preferentially activate one signaling pathway (like JNK), while another activates a different one (like ERK), leading to different physiological effects [3].
To establish a selectivity profile like the one you require for BDPC, researchers use a suite of standardized laboratory experiments. The key methodologies are summarized below.
| Method | Core Objective | Key Outcome Measures |
|---|---|---|
| Radioligand Binding Assays [4] | Measure binding affinity and selectivity for receptor subtypes | Dissociation constant (Ki), half maximal inhibitory concentration (IC50) |
| cAMP Inhibition Assay [3] [1] [4] | Assess functional activity via canonical Gi/Go protein pathway | Potency (EC50), Intrinsic Activity (Emax, % of max. inhibition) |
| Kinase Phosphorylation Assays [3] | Investigate biased signaling via non-canonical pathways (e.g., MAPK) | Activation of kinases (e.g., ERK, JNK); measured via Western blot or ELISA |
| β-arrestin Recruitment Assays [1] [5] | Probe pathway associated with receptor desensitization and side effects | Level of β-arrestin recruitment compared to G-protein signaling |
The following diagram illustrates the core signaling pathways activated when an agonist like a potential drug candidate binds to an opioid receptor. Differential activation of these pathways is the basis for functional selectivity.
The cellular effects of opioid receptor activation ultimately lead to the observed physiological responses, which vary by receptor type.
| Receptor Type | Primary Endogenous Ligand | Key Physiological Effects (Agonist) |
|---|---|---|
| Mu (MOR) | β-endorphin, Endomorphins [1] [2] | Analgesia, Respiratory Depression, Euphoria, Constipation, Dependence [1] [6] [5] |
| Delta (DOR) | Enkephalins [1] [2] | Analgesia (esp. chronic pain), Antidepressant-like effects, Reduced GI motility [1] [6] |
| Kappa (KOR) | Dynorphins [1] [2] | Analgesia, Dysphoria, Diuresis, Sedation [3] [1] |
Since the compound "BDPC" was not identified in the scientific literature on opioid receptors, here are some suggestions for your research: